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  • Product: Aminomethylboronic acid pinacol ester hydrochloride
  • CAS: 2245102-84-3

Core Science & Biosynthesis

Foundational

Aminomethylboronic Acid Pinacol Ester Hydrochloride (CAS 298689-75-5): A Technical Guide to Reversible Covalent Inhibitor Design and Synthesis

Executive Summary In the modern landscape of targeted therapeutics, the shift from irreversible to reversible covalent inhibitors (RCIs) has revolutionized drug safety and efficacy. At the forefront of this chemical para...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern landscape of targeted therapeutics, the shift from irreversible to reversible covalent inhibitors (RCIs) has revolutionized drug safety and efficacy. At the forefront of this chemical paradigm is Aminomethylboronic acid pinacol ester hydrochloride (CAS: 298689-75-5)[1]. As a Senior Application Scientist, I frequently utilize this critical building block to introduce alpha-aminoboronic acid "warheads" into peptide and small-molecule scaffolds. This whitepaper provides an in-depth mechanistic analysis, physicochemical profiling, and self-validating synthetic protocols for deploying this compound in advanced drug development.

Physicochemical Properties & Chemical Identity

Before initiating any synthetic workflow, it is critical to understand the physical parameters of the building block. The pinacol (pin) ester acts as a robust protecting group, preventing the boronic acid from undergoing premature protodeboronation or forming insoluble boroxine oligomers during storage and early-stage synthesis.

Table 1: Quantitative Chemical Profile

PropertyValue / Specification
Chemical Name Aminomethylboronic acid pinacol ester hydrochloride
CAS Number 298689-75-5[1]
Molecular Formula C₇H₁₆BNO₂ · HCl[1]
Molecular Weight 193.48 g/mol [1]
Typical Purity ≥ 95%[1]
MDL Number MFCD19288890[2]
Appearance White to off-white crystalline powder
Storage Conditions 2-8°C, desiccated under inert atmosphere (Argon/N₂)

The Mechanistic Paradigm: Reversible Covalent Binding

The therapeutic value of aminomethylboronic acid derivatives lies in the unique electronic structure of the boron atom. Boron possesses an empty p-orbital, rendering it a hard Lewis acid. This allows it to act as an electrophilic warhead that selectively reacts with specific nucleophilic amino acid residues in target proteins, creating a reversible covalent bond[3]. This reversibility is crucial: it provides the prolonged target residence time of a covalent drug while minimizing the permanent off-target toxicity associated with irreversible inhibitors (e.g., Michael acceptors)[4].

Target Interactions: Serine vs. Lysine
  • Serine/Threonine Targeting: The boron atom undergoes nucleophilic attack by the hydroxyl oxygen of a catalytic serine, forming a stable but reversible tetrahedral boronate adduct . This is the mechanism utilized by FDA-approved drugs like the beta-lactamase inhibitor [4].

  • Lysine Targeting: Recent advancements have demonstrated that boronic acids, when paired with an adjacent carbonyl group, can target catalytic lysine residues. The lysine primary amine condenses with the carbonyl to form an imine, which is subsequently stabilized by a dative N–B bond from the adjacent boronic acid[5].

Mechanism Warhead Boronic Acid/Ester Warhead Serine Catalytic Serine/Threonine (-OH Nucleophile) Warhead->Serine Target Recognition Lysine Catalytic Lysine (-NH2 Nucleophile) Warhead->Lysine Target Recognition Tetrahedral Tetrahedral Boronate Adduct (Reversible) Serine->Tetrahedral Nucleophilic Attack Imine Imine + Dative N-B Bond (Reversible) Lysine->Imine Condensation

Figure 1: Mechanistic pathways of boronic acid warheads engaging Serine/Threonine and Lysine residues.

Synthetic Workflows & Experimental Protocols

Integrating Aminomethylboronic acid pinacol ester hydrochloride into a drug scaffold typically requires a two-phase workflow: an amide coupling to attach the warhead to the targeting moiety, followed by the deprotection of the pinacol ester to unmask the active boronic acid.

Workflow Start Aminomethylboronic Acid Pinacol Ester HCl Coupling Amide Coupling HATU, DIPEA, DMF Start->Coupling Acid Carboxylic Acid (R-COOH) Acid->Coupling Intermediate Amide-Boronate Pinacol Ester Coupling->Intermediate RT, 12h Deprotection Pinacol Cleavage NaIO4, NH4OAc Intermediate->Deprotection Final Free Boronic Acid Active Inhibitor Deprotection->Final Oxidative Hydrolysis

Figure 2: Standard two-step synthetic workflow for generating active alpha-aminoboronic acid inhibitors.

Protocol 1: HATU-Mediated Amide Coupling

Causality & Rationale: The starting material is an amine hydrochloride salt. A non-nucleophilic base (DIPEA) is required to liberate the free amine. We utilize HATU (a uronium-based coupling agent) because it generates a highly reactive HOAt ester, which is critical for driving the reaction forward against the steric hindrance imposed by the bulky pinacol group adjacent to the amine[3].

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M concentration) under an argon atmosphere. Cool the mixture to 0°C.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise. Stir for 15 minutes to ensure complete formation of the active HOAt ester.

  • Coupling: Add Aminomethylboronic acid pinacol ester hydrochloride (1.1 eq) in one portion. Allow the reaction to slowly warm to room temperature and stir for 12 hours[6].

  • Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine, then dry over anhydrous Na₂SO₄.

  • Self-Validation (LC-MS): Analyze the crude mixture. The disappearance of the starting material mass ( m/z 158 for the free base [M+H]+ ) and the appearance of the expected product mass validates the coupling[7].

Protocol 2: Oxidative Cleavage of the Pinacol Ester

Causality & Rationale: Traditional acid/base hydrolysis of pinacol esters is notoriously slow and low-yielding due to the extreme thermodynamic stability of the five-membered dioxaborolane ring. Instead, we employ an oxidative cleavage method using Sodium Metaperiodate (NaIO₄). This reagent oxidatively cleaves the diol backbone of the pinacol group into acetone, rapidly liberating the free boronic acid under mild conditions that preserve the newly formed amide bond[8].

Step-by-Step Methodology:

  • Solvent System: Dissolve the amide-boronate pinacol ester intermediate (1.0 eq) in a biphasic mixture of THF/H₂O (4:1 v/v).

  • Oxidation: Add Sodium Metaperiodate (NaIO₄, 3.0 eq) and Ammonium Acetate (NH₄OAc, 3.0 eq) sequentially at room temperature[8].

  • Reaction: Stir vigorously for 4-6 hours. The reaction mixture will become cloudy as the cleavage proceeds.

  • Workup: Filter the suspension to remove precipitated sodium iodate salts. Dilute the filtrate with EtOAc and wash with 1N HCl to remove residual salts, followed by brine. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

  • Self-Validation (TLC & LC-MS): Perform TLC using a , which specifically turns red/orange in the presence of free boronic acids. LC-MS will confirm success via a mass shift of -82 Da (loss of the C₆H₁₀ pinacol fragment and addition of two protons)[8].

Applications in Advanced Therapeutics

The utilization of Aminomethylboronic acid pinacol ester hydrochloride spans multiple therapeutic areas, summarized below:

Table 2: Reversible Covalent Warhead Applications

Target ClassDisease IndicationMechanism of ActionClinical / Preclinical Examples
Penicillin-Binding Proteins (PBP1b) Bacterial InfectionsReversible covalent labeling of the catalytic Ser/Lys dyad, disrupting cell wall biosynthesis[5].Experimental PBP1b inhibitors[3]
Proteasome (20S subunit) Multiple MyelomaTetrahedral boronate adduct formation with the catalytic N-terminal threonine[4].Bortezomib, Ixazomib[8]
SOS1 (Son of Sevenless 1) KRAS-Mutant CancersModulation of guanine nucleotide exchange factors to prevent GTP binding to RAS[9].Preclinical SOS1 modulators[9]
PCSK9 HypercholesterolemiaSmall molecule modulation to prevent LDLR degradation, normalizing LDL-C levels[6].Preclinical PCSK9 inhibitors[6]

References

  • Indofine Chemical Company (n.d.). AMINOMETHYLBORONIC ACID PINACOL ESTER HYDROCHLORIDE | 298689-75-5.
  • Apollo Scientific (n.d.). 298689-75-5 Cas No. | Aminomethylboronic acid pinacol ester hydrochloride.
  • CymitQuimica (n.d.). CAS: 298689-75-5.
  • Al-Omari, M. K., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Taylor & Francis. DOI:

  • Revolution Medicines, Inc. (2020). Bicyclic heterocyclyl compounds and uses thereof (WO2020180770A1). Google Patents.
  • Unknown Inventor (2014). Small molecule modulators of pcsk9 and methods of use thereof (WO2014139008A1). Google Patents.
  • Zhao, Z., et al. (2023). Key advances in the development of reversible covalent inhibitors. National Center for Biotechnology Information (PMC). Retrieved from[Link]

Sources

Exploratory

A Senior Application Scientist’s Guide to the Synthesis and Characterization of Aminomethylboronic Acid Pinacol Ester

Foreword: The Strategic Importance of Aminomethylboronic Acid Pinacol Ester Aminomethylboronic acid pinacol ester and its derivatives are not merely synthetic curiosities; they are pivotal building blocks in modern medic...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Importance of Aminomethylboronic Acid Pinacol Ester

Aminomethylboronic acid pinacol ester and its derivatives are not merely synthetic curiosities; they are pivotal building blocks in modern medicinal chemistry and organic synthesis.[1] Their unique structure, combining a reactive boronic ester with a versatile amino group, makes them invaluable for constructing complex molecules, particularly in the development of novel pharmaceuticals.[2][3] The boronic acid moiety is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the formation of carbon-carbon bonds with remarkable efficiency and selectivity.[4] Furthermore, the α-aminoboronic acid structural motif is found in potent enzyme inhibitors, including the FDA-approved proteasome inhibitor Bortezomib (Velcade®), highlighting the therapeutic relevance of this class of compounds.[1]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of procedures to provide a deeper understanding of the causality behind experimental choices. We will explore robust synthetic strategies, delve into the principles of their characterization, and offer insights grounded in practical laboratory experience. Every protocol herein is presented as a self-validating system, ensuring that practitioners can confidently synthesize, verify, and utilize this critical reagent.

Part 1: Strategic Approaches to Synthesis

The synthesis of aminomethylboronic acid pinacol ester requires careful consideration of starting materials, protecting group strategy, and the method of introducing the boronic ester moiety. The pinacol ester form is widely preferred over the free boronic acid as it offers significantly enhanced stability towards air, moisture, and silica gel chromatography, while often being readily hydrolyzed in situ during subsequent reactions.[5][6][7]

Two predominant and field-proven strategies are the palladium-catalyzed borylation of a protected aminomethyl halide and the Matteson homologation for the stereospecific synthesis of α-chiral analogs.

Palladium-Catalyzed Miyaura Borylation

This is arguably the most common and versatile method for synthesizing arylboronic esters. The strategy involves the palladium-catalyzed cross-coupling of an aryl or benzyl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂). The amine must be protected to prevent side reactions. The N-Boc (tert-butyloxycarbonyl) group is an excellent choice due to its stability and ease of removal under acidic conditions.

G cluster_start Starting Material Preparation cluster_reaction Core Synthesis cluster_end Purification & Final Product SM 4-(Bromomethyl)benzylamine Protect Boc Protection (Boc)₂O, Base SM->Protect ProtectedSM N-Boc-4-(bromomethyl)benzylamine Protect->ProtectedSM Reaction Miyaura Borylation (Heat, Inert Atm.) ProtectedSM->Reaction Reagents B₂pin₂, PdCl₂(dppf), KOAc, Dioxane Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Product 4-(N-Boc-aminomethyl)phenylboronic acid pinacol ester Purify->Product

Caption: Workflow for Miyaura Borylation Synthesis.

  • Inert Atmosphere: To an oven-dried flask, add N-Boc-4-(bromomethyl)benzylamine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Solvent and Catalyst: Add anhydrous 1,4-dioxane. Deaerate the mixture by bubbling nitrogen or argon through it for 20-30 minutes.

  • Reaction Initiation: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 eq).

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.[4]

  • Workup: After cooling to room temperature, filter the mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (e.g., 10-20% ethyl acetate in hexanes) to yield the title compound as a solid.

Causality Insight: Potassium acetate acts as the base required for the transmetalation step in the catalytic cycle. The dppf ligand on the palladium catalyst is crucial for promoting the reductive elimination step that forms the C-B bond, and its bulkiness helps prevent side reactions.

Matteson Homologation for α-Aminoboronic Esters

For accessing α-aminoboronic acids, the Matteson homologation is an exceptionally powerful, stereospecific method.[8] This reaction extends a boronic ester by one carbon atom through the use of (dichloromethyl)lithium, which forms an α-chloroboronic ester intermediate. Subsequent displacement of the chloride with a nucleophile (like an azide, followed by reduction) introduces the amino group. The stereochemistry is controlled by a chiral auxiliary on the boronic ester, typically derived from pinanediol.[9][10]

G BoronicEster Chiral Boronic Ester (e.g., Pinanediol Ester) AteComplex Boronate 'ate' Complex BoronicEster->AteComplex + DCM_Li LiCHCl₂ (-100 °C) DCM_Li->AteComplex + Rearrange 1,2-Metallate Rearrangement (ZnCl₂ often used) AteComplex->Rearrange ChloroIntermediate α-Chloro Boronic Ester (High Diastereoselectivity) Rearrange->ChloroIntermediate Forms C-C bond, expels LiCl Nucleophile Nucleophilic Displacement (e.g., NaN₃ then H₂/Pd) ChloroIntermediate->Nucleophile Product α-Amino Boronic Ester Nucleophile->Product

Caption: The Matteson Homologation Pathway.

  • Carbenoid Formation: In a flask under argon at -100 °C (liquid N₂/ether bath), add anhydrous THF and dichloromethane. Slowly add n-butyllithium to generate (dichloromethyl)lithium.

  • Boronic Ester Addition: Add a solution of the chiral boronic ester (e.g., derived from pinanediol) in THF to the cold carbenoid solution.

  • Rearrangement: Allow the reaction to stir at low temperature before slowly warming. The 1,2-metallate rearrangement may be facilitated by the addition of zinc chloride.[11]

  • Nucleophilic Displacement: The resulting α-chloroboronic ester is isolated and then reacted with a nitrogen nucleophile. For an amine, a common route is displacement with sodium azide (NaN₃) in a polar aprotic solvent like DMF to form an α-azidoboronic ester.

  • Reduction: The α-azidoboronic ester is then reduced to the corresponding α-aminoboronic ester, typically via catalytic hydrogenation (H₂ gas, Pd/C catalyst). The product is then protected (e.g., with a Boc group) for stability and ease of handling.

Trustworthiness through Control: The power of the Matteson homologation lies in its substrate-controlled stereospecificity. The chiral diol auxiliary directs the approach of the incoming nucleophile, leading to a single, predictable diastereomer.[10] This makes it a highly reliable method for building chiral centers.

Synthetic Route Comparison
Method Starting Material Key Reagents Yield Pros Cons
Miyaura Borylation Aryl/Benzyl HalideB₂pin₂, Pd Catalyst, BaseGood to ExcellentHigh functional group tolerance; Scalable; Commercially available reagents.[12][13]Requires pre-functionalized starting material; Palladium contamination risk.
Matteson Homologation Boronic EsterLiCHCl₂, NucleophileGoodExcellent stereochemical control; Builds C-C and C-N bonds sequentially.[9][14]Requires cryogenic temperatures; Multi-step process.

Part 2: Rigorous Characterization

Confirming the identity and purity of the synthesized aminomethylboronic acid pinacol ester is non-negotiable. A multi-technique approach provides a self-validating system, where data from each analysis corroborates the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of the target compound. A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a complete picture.

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment & Rationale
¹H NMR ~7.2-7.8mAromatic protons (Ar-H). The exact pattern depends on the substitution (ortho, meta, para).
~3.8-4.0sMethylene protons (-CH₂-N). A singlet is expected for the aminomethyl group.
~1.3sPinacol methyl protons. This is a highly characteristic, intense singlet integrating to 12 protons.[15]
variablebr sAmine proton (-NH₂). May be broad and its position is concentration/solvent dependent.
¹³C NMR ~125-140multipleAromatic carbons. The carbon attached to boron (C-B) may be broad due to quadrupolar relaxation.[15]
~83-84sPinacol quaternary carbons (-O-C(CH₃)₂).[15]
~45sMethylene carbon (-CH₂-N).
~25sPinacol methyl carbons (-C(CH₃)₂).[15]
¹¹B NMR ~30-35br sTricovalent boronic ester. This broad singlet is characteristic of a trigonal planar boron in the pinacol ester form.[15]

Self-Validation Check: The presence of the intense 12H singlet at ~1.3 ppm in the ¹H NMR spectrum is the first and most crucial indicator of successful pinacol ester formation. This must be correlated with the characteristic broad singlet around 30-35 ppm in the ¹¹B NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition of the product.

  • Expected Mass: The monoisotopic mass of C₁₃H₂₀BNO₂ is 233.1587 Da.[16] High-resolution mass spectrometry (HRMS) should provide a mass measurement accurate to within 5 ppm of this value.

  • Boron Isotopic Pattern: A key validation feature is the natural isotopic abundance of boron: ~20% ¹⁰B and ~80% ¹¹B.[17] In the mass spectrum, the molecular ion peak (M⁺) will be accompanied by a smaller peak at M-1 (corresponding to the ¹⁰B isotope) with an intensity ratio of approximately 1:4. This provides definitive evidence for the presence of a single boron atom in the molecule.[17]

Handling and Stability

While pinacol esters are significantly more stable than their corresponding boronic acids, they are not inert.[6]

  • Storage: Store the compound under an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C) to minimize degradation.[18]

  • Hydrolysis: The ester is susceptible to hydrolysis, particularly under acidic or strongly basic conditions, which cleaves the pinacol group to form the free boronic acid.[5] This should be considered when choosing conditions for chromatography or subsequent reactions. Reversed-phase HPLC methods should ideally avoid acidic modifiers like formic acid to prevent on-column hydrolysis.[19]

Conclusion

The synthesis and characterization of aminomethylboronic acid pinacol ester is a process governed by rational chemical principles. The choice of synthetic route—be it the versatile Miyaura borylation or the stereospecific Matteson homologation—should be dictated by the specific goals of the research program, such as scalability or stereochemical complexity. Rigorous characterization using a suite of orthogonal analytical techniques (NMR, MS) is not merely a final step but an integral part of the synthesis, providing the necessary validation for its use in the demanding fields of drug discovery and materials science. This guide provides the foundational knowledge and practical protocols to empower scientists to confidently produce and verify this essential chemical building block.

References

  • A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. (2014). HETEROCYCLES, 89(12), 2873. Available at: [Link]

  • Murphy, C. L. W. (2015). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. Available at: [Link]

  • 4-Aminomethylphenylboronic acid pinacol ester. PubChem. Available at: [Link]

  • Carboni, S., & Gandon, V. (2016). Synthesis of α-aminoboronic acids. Chemical Society Reviews, 45(15), 4175-4192. Available at: [Link]

  • Supporting Information for "Enantioselective Synthesis of 1,2-Diols from Terminal Epoxides via Boronate Rearrangement". Wiley-VCH. Available at: [Link]

  • Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. (2012). The Royal Society of Chemistry. Available at: [Link]

  • Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. (2025). MDPI. Available at: [Link]

  • Soares, M. A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4965. Available at: [Link]

  • A Practical and Scalable Process for the Preparation of 4-Aminophenylboronic Acid Pinacol Ester. ResearchGate. Available at: [Link]

  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC. Available at: [Link]

  • boronic esters. Organic Syntheses Procedure. Available at: [Link]

  • Homologation of chiral boronic esters and application to 1,3-polyols synthesis. SlideShare. Available at: [Link]

  • Reagents and conditions. (a) 4-Aminophenylboronic acid pinacol ester or... ResearchGate. Available at: [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters. American Chemical Society. Available at: [Link]

  • Transesterification of Pinacol Arylboronic Ester - How to monitor heterogeneous reactions online by benchtop NMR. (2024). Magritek. Available at: [Link]

  • Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. Semantic Scholar. Available at: [Link]

  • Direct Stereospecific Amination of Alkyl and Aryl Pinacol Boronates. Boston College. Available at: [Link]

  • Visible‐Light‐Promoted Reaction of N‐Hydroxyphthalimide Esters with Vinyl Boronic Pinacol Ester. ResearchGate. Available at: [Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC, NIH. Available at: [Link]

  • Homologation and alkylation of boronic esters and boranes by 1,2-metallate rearrangement of boron ate complexes. University of Bristol. Available at: [Link]

  • Synthesis and Application of Boronic Acid Derivatives. (2010). VTechWorks. Available at: [Link]

  • 3-(aminomethyl)phenylboronic acid, pinacol ester hydrochloride. Boron Molecular. Available at: [Link]

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Available at: [Link]

  • Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. MDPI. Available at: [Link]

  • Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses. Available at: [Link]

Sources

Foundational

Spectral Data Analysis of Aminomethylboronic Acid Pinacol Ester Hydrochloride: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectral data for aminomethylboronic acid pinacol ester hydrochloride (C₁₃H₂₁BClNO₂), a critical building block in medicinal chemistry and organic sy...

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Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the spectral data for aminomethylboronic acid pinacol ester hydrochloride (C₁₃H₂₁BClNO₂), a critical building block in medicinal chemistry and organic synthesis. As a versatile reagent, its structural integrity is paramount. This document serves as a key resource for researchers, scientists, and drug development professionals, offering detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction: The Significance of Aminomethylboronic Acid Pinacol Ester Hydrochloride

Aminomethylboronic acid pinacol ester hydrochloride is a bifunctional molecule of significant interest in the development of novel therapeutics and complex organic molecules. The boronic acid pinacol ester moiety is a cornerstone of Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide array of substrates. The aminomethyl group provides a reactive handle for further functionalization, allowing for its incorporation into larger molecular scaffolds. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it a convenient reagent for various synthetic applications.[1]

Given its utility, a thorough understanding of its spectral characteristics is essential for quality control, reaction monitoring, and structural verification. This guide provides a detailed analysis of its NMR, IR, and MS data, grounded in fundamental spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the limited availability of published spectra for the hydrochloride salt, this guide will present the known data for the free base, 4-aminomethylphenylboronic acid pinacol ester, and provide expert analysis on the expected spectral changes upon protonation of the amino group.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the protons in the molecule.

Experimental Protocol:

A typical protocol for acquiring a ¹H NMR spectrum of aminomethylboronic acid pinacol ester hydrochloride would involve dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), as the hydrochloride salt is expected to have better solubility in polar solvents than in chloroform (CDCl₃).[1] The spectrum would be acquired on a 400 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a reference standard, such as trimethylsilane (TMS) or the residual solvent peak.[2]

Data for 4-Aminomethylphenylboronic Acid Pinacol Ester (Free Base) in CDCl₃:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.78Doublet2HAr-H (ortho to boronic ester)
7.32Doublet2HAr-H (ortho to CH₂NH₂)
3.88Singlet2H-CH₂-NH₂
1.34Singlet12H-C(CH₃)₂

Interpretation and Expected Changes for the Hydrochloride Salt:

The ¹H NMR spectrum of the free base in CDCl₃ shows the expected signals for the aromatic protons, the benzylic protons, and the methyl protons of the pinacol group.

  • Aromatic Protons: The two doublets at 7.78 and 7.32 ppm correspond to the protons on the benzene ring. The downfield shift of the protons at 7.78 ppm is due to the electron-withdrawing effect of the boronic ester group.

  • Benzylic Protons: The singlet at 3.88 ppm is assigned to the two protons of the aminomethyl group.

  • Pinacol Protons: The intense singlet at 1.34 ppm represents the twelve equivalent protons of the four methyl groups of the pinacol ester.

For the hydrochloride salt in a polar solvent like D₂O or DMSO-d₆, the following changes are anticipated:

  • Aminomethyl Protons (-CH₂-NH₃⁺): The most significant change will be observed for the protons of the aminomethyl group. Upon protonation, the nitrogen atom becomes positively charged, which strongly deshields the adjacent methylene protons. This will cause a significant downfield shift of this signal, likely to δ 4.0-4.3 ppm. In D₂O, the acidic N-H protons will exchange with deuterium and will not be observed. In DMSO-d₆, the -NH₃⁺ protons would likely appear as a broad singlet.

  • Aromatic Protons: A slight downfield shift of the aromatic protons is also expected due to the electron-withdrawing inductive effect of the newly formed ammonium group.

  • Pinacol Protons: The chemical shift of the pinacol methyl protons is expected to be least affected, as they are furthest from the site of protonation.

Caption: Predicted ¹H NMR chemical shift correlations for aminomethylboronic acid pinacol ester hydrochloride.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Experimental Protocol:

A ¹³C NMR spectrum would typically be acquired on the same sample prepared for ¹H NMR analysis. Proton-decoupled mode is generally used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data for 4-Aminomethylphenylboronic Acid Pinacol Ester (Free Base) in CDCl₃:

Chemical Shift (δ) ppmAssignment
136.72Ar-C (ipso to CH₂NH₂)
135.56Ar-C H (ortho to boronic ester)
127.18Ar-C H (ortho to CH₂NH₂)
84.11-C (CH₃)₂
43.94-C H₂-NH₂
25.02-C(C H₃)₂

Interpretation and Expected Changes for the Hydrochloride Salt:

The ¹³C NMR spectrum of the free base shows six distinct carbon signals, consistent with the molecular structure. The ipso-carbon attached to the boron atom is often broad or not observed due to quadrupolar relaxation.

  • Aromatic Carbons: The signals between 127 and 137 ppm correspond to the aromatic carbons.

  • Pinacol Carbons: The signal at 84.11 ppm is characteristic of the quaternary carbons of the pinacol group, while the signal at 25.02 ppm is for the methyl carbons.

  • Benzylic Carbon: The signal at 43.94 ppm is assigned to the benzylic carbon of the aminomethyl group.

For the hydrochloride salt, the following changes in the ¹³C NMR spectrum are expected:

  • Benzylic Carbon (-CH₂-NH₃⁺): Similar to the ¹H NMR, the benzylic carbon will be deshielded upon protonation of the adjacent nitrogen atom, resulting in a downfield shift.

  • Aromatic Carbons: The aromatic carbons will also experience a slight downfield shift due to the inductive effect of the ammonium group. The effect will be most pronounced for the ipso-carbon attached to the aminomethyl group.

  • Pinacol Carbons: The chemical shifts of the pinacol carbons are expected to remain relatively unchanged.

Caption: Predicted ¹³C NMR chemical shift correlations for aminomethylboronic acid pinacol ester hydrochloride.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

An IR spectrum of the solid aminomethylboronic acid pinacol ester hydrochloride can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
3200-2800Strong, BroadN-H stretch (from -NH₃⁺)
3050-3000MediumAromatic C-H stretch
2980-2850MediumAliphatic C-H stretch
1600-1580MediumN-H bend (from -NH₃⁺)
1500-1400Medium-StrongAromatic C=C stretch
1370-1320StrongB-O stretch
1140StrongC-O stretch

Interpretation:

  • N-H Stretching: The most characteristic feature for the hydrochloride salt will be a broad and strong absorption in the 3200-2800 cm⁻¹ region, corresponding to the stretching vibrations of the N-H bonds in the ammonium group.

  • C-H Stretching: Aromatic C-H stretches will appear as medium intensity bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups will be observed just below 3000 cm⁻¹.

  • N-H Bending: The bending vibration of the N-H bonds in the ammonium group is expected to appear in the 1600-1580 cm⁻¹ region.

  • Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds in the aromatic ring will give rise to medium to strong absorptions in the 1500-1400 cm⁻¹ region.

  • B-O and C-O Stretching: Strong absorption bands corresponding to the B-O and C-O stretching vibrations of the boronic ester group are expected in the fingerprint region, typically around 1370-1320 cm⁻¹ and 1140 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

Experimental Protocol:

A mass spectrum of aminomethylboronic acid pinacol ester hydrochloride would typically be acquired using Electrospray Ionization (ESI) in positive ion mode. The sample would be dissolved in a suitable solvent, such as methanol or acetonitrile, and infused into the mass spectrometer.

Predicted MS Data:

The hydrochloride salt itself will not be observed directly in the mass spectrum. Instead, the free base will be detected after protonation.

  • Molecular Ion Peak ([M+H]⁺): The expected mass for the protonated free base (C₁₃H₂₀BNO₂) would be at a mass-to-charge ratio (m/z) of 234.1669.

  • Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the aminomethyl group or cleavage within the pinacol ester moiety.

Conclusion

References

  • PubChem. (n.d.). 4-Aminomethylphenylboronic acid pinacol ester. Retrieved from [Link]

  • CHEMDOR CHEMICALS. (n.d.). 4-(Aminomethyl)phenylboronic acid pinacol ester hydrochloride. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Supporting Information for: The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of tetrakis(4-aminophenyl)methane and 2,6-naphthalenedisulfonate as a new class of recyclable Brønsted acid catalysts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Cu-catalyzed carboxylation of organoboronic acid pinacol esters with CO₂. Retrieved from [Link]

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H -. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Discovery and History of Aminomethyl Boronic Acid Derivatives

Introduction: The Unique Significance of the Aminomethyl Boronic Acid Moiety Boronic acids, organoboron compounds featuring a carbon-boron bond and two hydroxyl groups, have evolved from chemical curiosities into indispe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unique Significance of the Aminomethyl Boronic Acid Moiety

Boronic acids, organoboron compounds featuring a carbon-boron bond and two hydroxyl groups, have evolved from chemical curiosities into indispensable tools in organic synthesis and medicinal chemistry.[1][2] Their journey began in 1860 with Edward Frankland's first synthesis of ethylboronic acid, but their true potential was unlocked over a century later, particularly with the advent of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][3] This reaction transformed boronic acids into ubiquitous building blocks for constructing complex organic molecules.[3]

Within the vast family of boronic acids, derivatives containing an amino group have garnered immense interest due to their structural analogy to amino acids, the fundamental units of life.[4] This guide focuses on a specific, yet profoundly impactful subclass: aminomethyl boronic acid derivatives . The strategic placement of an aminomethyl group, particularly at the ortho position of an arylboronic acid, creates an intramolecular coordination environment that dramatically influences the boron's electronic properties. This seemingly minor structural alteration has profound consequences, enhancing stability, modulating reactivity at physiological pH, and enabling a new paradigm of molecular recognition and enzyme inhibition that has culminated in multiple FDA-approved drugs.[5][6]

This guide provides a comprehensive exploration of the discovery and historical development of these remarkable compounds. We will trace their conceptual origins, delve into the evolution of their synthesis with a focus on the underlying chemical principles, and chart their journey from laboratory reagents to life-saving therapeutics.

Chapter 1: The Genesis of Aminoboronic Acids - Pioneering Synthesis

The story of aminomethyl boronic acids is built upon the foundational work on their parent class, α-aminoboronic acids. The synthesis of these compounds, which are bioisosteres of α-amino acids, presented significant challenges due to the inherent reactivity of the carbon-boron bond and the propensity for protodeboronation, especially in the free amine form.[7][8]

A pivotal breakthrough in this area was the methodology developed by Donald S. Matteson and his group. Their strategy, initiated for the synthesis of boroglycinates (α-aminomethylboronic esters), involved the reaction of (α-haloalkyl)boronic esters with nitrogen-based nucleophiles.[7] This approach provided a reliable pathway to protected α-aminoboronic acids, overcoming the instability issues and paving the way for their incorporation into more complex structures like peptides. The electron-deficient nature of the boron atom is a key factor in their instability, as it can form a three-membered ring adduct with the nitrogen atom, which can lead to the cleavage of the C-B bond.[7][8]

Experimental Workflow: The Matteson Asymmetric Homologation

The Matteson synthesis represents a cornerstone in aminoboronic acid chemistry. It allows for the stereocontrolled insertion of a chloromethyl group into a C-B bond, which can then be displaced to install the amino group. The causality behind this workflow is the use of a chiral diol to create a boronic ester, which directs the stereochemistry of the subsequent homologation.

Matteson_Homologation cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Product BoronicEster Alkyl/Aryl Boronic Ester BoronateComplex Ate Complex Formation BoronicEster->BoronateComplex 1. Add DCM-Li DCM_Li LiCH(Cl)₂ (Dichloromethyllithium) DCM_Li->BoronateComplex Rearrangement 1,2-Migration (Rearrangement) BoronateComplex->Rearrangement 2. Lewis Acid (e.g., ZnCl₂) Displacement Nucleophilic Displacement (e.g., NaN₃) Rearrangement->Displacement 3. Nucleophile Reduction Reduction (e.g., H₂, Pd/C) Displacement->Reduction 4. Reduction of Azide FinalProduct α-Aminoboronic Acid Ester Reduction->FinalProduct

Caption: Workflow of the Matteson asymmetric homologation for α-aminoboronic acid synthesis.

This method was crucial because it provided access to enantiomerically enriched aminoboronic acids, a critical requirement for developing selective enzyme inhibitors.

Chapter 2: The Emergence of the ortho-Aminomethyl Moiety

While α-aminoboronic acids were valuable, a key limitation of boronic acids in general was their inefficient binding to diols (like saccharides) at neutral pH.[5] Boronic acids typically have a pKa between 8 and 9, meaning they are predominantly in the neutral, trigonal planar state at pH 7.4 and are thus poor Lewis acids. For efficient binding, the boron center needs to be in the more Lewis-acidic, tetrahedral boronate form.

The innovation that addressed this was the strategic placement of an ortho-aminomethyl group on a phenylboronic acid. This structural feature creates a profound effect: the nitrogen atom can form an intramolecular dative bond with the boron atom. This B-N interaction lowers the pKa of the boronic acid, promoting the formation of the tetrahedral boronate ester at or near physiological pH.[5][9]

Caption: Intramolecular B-N coordination stabilizes the tetrahedral boronate state at neutral pH.

This discovery was a turning point, transforming these molecules from simple building blocks into functional moieties for chemosensing, materials chemistry, and, most importantly, drug design.[5]

Chapter 3: Evolution of Synthetic Strategies

The growing importance of ortho-aminomethylphenylboronic acids spurred the development of efficient and modular synthetic routes. The ideal method would be simple, high-yielding, and tolerant of various functional groups. Two primary strategies have emerged as the most practical and widely adopted.

Strategy 1: Reductive Amination

This is arguably the most direct approach. It begins with the commercially available 2-formylphenylboronic acid. The aldehyde functional group is condensed with a primary or secondary amine to form an imine (or iminium ion), which is then reduced in situ to yield the desired aminomethyl product.

The choice of reducing agent is critical. Mild hydrides like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are preferred because they are selective for the iminium ion over the aldehyde and are tolerant of the boronic acid moiety. This selectivity is the causal basis for the one-pot nature of the reaction, which is a significant advantage in terms of operational simplicity and efficiency.

Representative Protocol: Reductive Amination
  • Setup: In a round-bottom flask, dissolve 2-formylphenylboronic acid (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.

    • Causality Note: The reaction is typically run under slightly acidic conditions (often by adding acetic acid) to catalyze imine formation without promoting significant protodeboronation.

  • Reduction: After stirring for 30-60 minutes at room temperature, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

    • Causality Note: STAB is less reactive and more selective than NaBH₄, preventing the reduction of the starting aldehyde before imine formation is complete.

  • Workup: Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure aminomethyl boronic acid derivative.

Strategy 2: Alkylation of Amines

An alternative and equally powerful strategy involves the alkylation of a secondary amine with an electrophilic boron-containing building block.[5] The key reagent for this approach is o-(bromomethyl)phenylboronic acid, which is also commercially available.

This method is particularly advantageous when working with complex peptides or molecules where a secondary amine is already present or can be easily introduced. It avoids the use of reducing agents and offers a different orthogonality. The primary drawback can be the potential for over-alkylation if primary amines are present, which makes this method ideal for secondary amines.[5]

Method Starting Materials Key Reagents Typical Yield Advantages Disadvantages
Reductive Amination 2-Formylphenylboronic acid, AmineSTAB or NaBH₃CNGood to ExcellentOne-pot, direct, wide substrate scopeRequires a specific starting boronic acid
Alkylation o-(Bromomethyl)phenylboronic acid, Secondary AmineMild BaseGoodModular, good for late-stage functionalizationRisk of over-alkylation with primary amines

Chapter 4: From Chemical Probes to Therapeutic Powerhouses

The unique properties of aminomethyl boronic acid derivatives made them ideal candidates for biological applications. Their ability to form stable complexes at physiological pH was first exploited in the development of chemosensors for saccharides. However, their true breakthrough came in the field of enzyme inhibition.

The Bortezomib Story: Taming the Proteasome

The discovery of Bortezomib (Velcade®) revolutionized the treatment of multiple myeloma and established boronic acids as a legitimate pharmacophore class.[10] Bortezomib is a dipeptidyl boronic acid. Its mechanism of action relies on the boronic acid moiety, which acts as a potent and reversible inhibitor of the 26S proteasome.

The key to its efficacy is the electrophilic boron atom, which forms a stable, tetrahedral covalent adduct with the hydroxyl group of the N-terminal threonine residue in the proteasome's active site.[10] This interaction mimics the transition state of peptide hydrolysis, effectively blocking the enzyme's function and leading to the buildup of regulatory proteins that trigger apoptosis (programmed cell death) in cancer cells.[10]

Proteasome_Inhibition cluster_before Before Inhibition cluster_after Inhibited State Bortezomib Bortezomib (Trigonal Boron) Inhibition Bortezomib->Inhibition Proteasome Proteasome Active Site (Threonine -OH) Proteasome->Inhibition Adduct Stable Tetrahedral Boronate Adduct (Enzyme Blocked) Inhibition->Adduct Reversible Covalent Bond Formation

Caption: Mechanism of proteasome inhibition by the boronic acid moiety of Bortezomib.

Expanding the Therapeutic Landscape

The success of Bortezomib ignited a surge of research into other boronic acid-based therapeutics. This has led to the approval of other drugs, each leveraging the unique chemistry of the boronic acid group.

Drug Name Year of FDA Approval Core Structure Target Therapeutic Indication
Bortezomib (Velcade®) 2003α-Aminoboronic Acid26S ProteasomeMultiple Myeloma
Ixazomib (Ninlaro®) 2015α-Aminoboronic Acid26S ProteasomeMultiple Myeloma
Vaborbactam (Vabomere®) 2017Cyclic Boronic Acidβ-Lactamase EnzymesComplicated Bacterial Infections

Data sourced from multiple references.[6][10]

Vaborbactam represents a different application, where a cyclic boronic acid derivative acts as a β-lactamase inhibitor.[10] It is co-administered with antibiotics to protect them from degradation by bacterial resistance enzymes, thereby restoring their efficacy.

Conclusion and Future Perspectives

The journey of aminomethyl boronic acid derivatives from their conceptual origins in fundamental synthetic chemistry to their current status as life-saving drugs is a testament to the power of rational molecular design. The introduction of a simple aminomethyl group unlocked a wealth of chemical properties that were expertly harnessed to solve complex biological problems. The early synthetic work by pioneers like Matteson laid the groundwork, while the development of practical and modular routes like reductive amination and alkylation made these valuable compounds readily accessible.

Today, research continues to expand the horizons of aminoboronic acids. They are being explored as novel agents against tuberculosis, parasitic diseases, and inflammatory disorders.[6] Furthermore, their unique ability to interact with diols is being leveraged in advanced drug delivery systems and sophisticated diagnostic tools. The history of aminomethyl boronic acids is still being written, and their future in science and medicine looks exceptionally bright.

References

  • An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - PMC. (n.d.).
  • Synthesis of α-aminoboronic acids - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00886G. (2016, February 8).
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022, April 19).
  • Trudel, V. (2024). Synthesis and applications of aminoboronic acids. University of Toronto.
  • Synthesis of aminoboronic acids and their applications in bifunctional catalysis - PubMed. (2009, June 16).
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. (n.d.).
  • Probing Intramolecular B−N Interactions in Ortho-Aminomethyl Arylboronic Acids | The Journal of Organic Chemistry - ACS Publications. (2009, April 24).
  • Boronic acid - Wikipedia. (n.d.).
  • The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry - PMC. (n.d.).
  • Boronic Acids & Derivatives - MilliporeSigma. (n.d.).

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling of Aminomethylboronic Acid Pinacol Ester Hydrochloride

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide an authoritative, self-validating framework for the successful palladium-catalyzed cross-coupling of sp3...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide an authoritative, self-validating framework for the successful palladium-catalyzed cross-coupling of sp3 -hybridized aminomethylboronic acid derivatives.

Chemical Rationale in Drug Discovery

The introduction of an aliphatic aminomethyl moiety (–CH₂NH₂) into aryl or heteroaryl scaffolds is a privileged transformation in medicinal chemistry. This specific functional group is frequently deployed to improve aqueous solubility, tune the basicity (pKa) of a drug candidate, and mitigate off-target hERG channel liabilities ()[1].

Aminomethylboronic acid pinacol ester hydrochloride (CAS: 298689-75-5) is the premier building block for this transformation. Using the hydrochloride salt rather than the free amine is a deliberate design choice: it prevents premature oxidation, eliminates self-condensation during storage, and stabilizes the sterically hindered sp3 carbon-boron bond against degradation.

Mechanistic Causality & Reaction Design

Coupling an sp3 -hybridized alkylboronic ester bearing an unprotected primary amine presents a triad of mechanistic challenges. Success requires precise control over the catalytic cycle.

The Base Stoichiometry Imperative

Because the reagent is supplied as a hydrochloride salt, the base stoichiometry must be meticulously calculated. A standard Suzuki-Miyaura coupling requires approximately 2.0 equivalents of base to facilitate the formation of the reactive boronate complex. Therefore, a minimum of 3.0 to 3.5 equivalents of a strong base (e.g., K₂CO₃ or K₃PO₄) must be used ()[2]. Failure to account for the neutralization of the HCl molecule leaves the reaction medium insufficiently basic, completely halting transmetalation.

Overcoming the sp3 Transmetalation Barrier

Unlike sp2 -hybridized arylboronic acids, sp3 alkylboronic esters are sterically hindered and possess lower Lewis acidity. This makes the transfer of the alkyl group from boron to the Pd(II) intermediate the rate-limiting step. To overcome this high activation energy barrier, high temperatures (100–120 °C), optimally achieved via microwave irradiation, are strictly required ()[2].

The Catalyst Poisoning Paradox

Upon neutralization by the aqueous base, the free primary amine is generated in situ. This nucleophilic amine can aggressively coordinate to the electrophilic Pd(II) intermediate, forming a stable, unreactive off-cycle complex that poisons the catalyst. To prevent this, bulky, bidentate ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) are employed. The large bite angle of dppf restricts the available coordination geometry on the palladium center, physically blocking amine coordination while preserving the pathway for oxidative addition.

Quantitative Optimization Data

The following table summarizes the causality behind condition screening, demonstrating how specific variables overcome the mechanistic hurdles described above.

Catalyst SystemBase (Equiv)Solvent SystemTemp / TimeYield (%)Mechanistic Observation
Pd(PPh₃)₄Na₂CO₃ (2.0)Toluene/H₂O90 °C / 12h<10%Incomplete neutralization; severe catalyst poisoning by free amine.
Pd(dppf)Cl₂K₂CO₃ (2.0)1,4-Dioxane/H₂O100 °C / 12h35%Sluggish sp3 transmetalation; partial protodeboronation observed.
Pd(dppf)Cl₂ K₂CO₃ (3.5) 1,4-Dioxane/H₂O 120 °C (MW) / 2h 78% Optimal base stoichiometry neutralizes HCl; dppf blocks poisoning.
RuPhos Pd G3K₃PO₄ (3.5)Toluene/H₂O110 °C / 4h82%Excellent alternative for highly sterically hindered aryl chlorides.

Catalytic Cycle & Logical Relationships

SuzukiCycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(L₂)-X Pd0->OxAdd + Ar-X TransMet Transmetalation Ar-Pd(II)(L₂)-CH₂NH₂ OxAdd->TransMet Base / Heat Poison Catalyst Poisoning (Amine Coordination) OxAdd->Poison Free Amine Binds Pd Boronate Boronate Complex [H₂N-CH₂-B(pin)(OH)]⁻ Boronate->TransMet sp³ C Transfer RedElim Reductive Elimination Ar-CH₂NH₂ TransMet->RedElim RedElim->Pd0 Product Release Poison->OxAdd Blocked by Bulky Ligand (dppf)

Fig 1. Modified Suzuki-Miyaura cycle highlighting sp3 transmetalation and amine poisoning prevention.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Built-in analytical checkpoints ensure that any deviation in the mechanistic pathway is immediately identifiable.

Scope: Cross-coupling of an aryl halide with aminomethylboronic acid pinacol ester hydrochloride.

Materials Required:
  • Aryl Halide: 1.0 mmol

  • Aminomethylboronic acid pinacol ester hydrochloride: 1.5 mmol (290 mg). Note: Excess is used to compensate for minor protodeboronation at high temperatures.

  • Pd(dppf)Cl₂: 0.05 mmol (36 mg, 5 mol%)

  • K₂CO₃: 3.5 mmol (483 mg)

  • Solvent: 1,4-Dioxane (4.0 mL) and Deionized H₂O (1.0 mL)

Step-by-Step Methodology:
  • Reaction Assembly: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add the aryl halide, aminomethylboronic acid pinacol ester hydrochloride, and Pd(dppf)Cl₂.

  • Solvent & Base Addition: Add the 1,4-dioxane, followed by a pre-dissolved solution of K₂CO₃ in H₂O.

    • Self-Validation Check 1: Upon addition of the aqueous base, observe the solution. It must transition from a clear/homogeneous mixture to a slightly cloudy suspension. This visual cue confirms the successful neutralization of the hydrochloride salt and the liberation of the free amine.

  • Degassing (Critical Step): Submerge a needle into the solution and sparge with Argon or Nitrogen gas for a minimum of 5 minutes. The electron-rich Pd(0) intermediate is highly susceptible to oxidation; inadequate degassing will result in black palladium precipitation.

  • Microwave Irradiation: Seal the vial with a crimp cap. Heat the mixture under microwave irradiation at 120 °C for 2 hours ()[2].

    • Self-Validation Check 2 (LC-MS Monitoring): Sample the organic layer. If the mass spectrum displays a dominant peak corresponding to [M - B(pin) + H]+ (mass of the protodeboronated starting material) alongside unreacted aryl halide, the sp3 transmetalation has failed. This indicates that either the base stoichiometry was too low, or the temperature was insufficient.

  • In Situ Boc-Protection (Workup Strategy): The resulting primary amine product is highly polar and easily lost in the aqueous phase during standard extraction. To prevent yield loss, cool the crude reaction mixture to room temperature. Add di-tert-butyl dicarbonate (Boc₂O, 2.0 mmol) directly to the vial and stir for 2 hours ()[3].

  • Extraction & Isolation: Dilute the mixture with Ethyl Acetate (15 mL) and wash with saturated aqueous NaHCO₃ (10 mL) followed by brine (10 mL). The newly formed, lipophilic Boc-protected amine will partition cleanly into the organic layer. Dry over Na₂SO₄, concentrate in vacuo, and purify via standard silica gel chromatography.

References

  • Substituted N-(Biphenyl-4′-yl)methyl (R)-2-Acetamido-3-methoxypropionamides: Potent Anticonvulsants That Affect Frequency (Use) Dependence and Slow Inactivation of Sodium Channels. Journal of Medicinal Chemistry. URL:[Link]

  • Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells. Journal of Medicinal Chemistry. URL:[Link]

  • WO2020180770A1 - Bicyclic heterocyclyl compounds and uses thereof.Google Patents.

Sources

Application

Application Note: Aminomethylboronic Acid Pinacol Ester Hydrochloride in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary & Mechanistic Rationale Aminomethylboronic acid pinacol ester hy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

Aminomethylboronic acid pinacol ester hydrochloride (AMBAPE·HCl) has emerged as a highly versatile bifunctional building block in modern drug discovery. Historically utilized primarily as synthetic intermediates (e.g., in Suzuki-Miyaura cross-couplings), boronic acids have rapidly transitioned into potent, standalone pharmacophores[1]. The clinical success of FDA-approved therapeutics—such as the proteasome inhibitors bortezomib and ixazomib, and the β -lactamase inhibitor vaborbactam—underscores the utility of the boronic acid motif[1].

AMBAPE·HCl is specifically engineered to solve three critical chemical challenges in drug synthesis:

  • Pinacol Ester Protection (Steric Shielding): Free boronic acids are notoriously difficult to handle due to their propensity to dehydrate and form complex, insoluble trimeric anhydrides (boroxines). The pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) locks the boron atom in a monomeric state, sterically shielding its empty p-orbital to prevent unwanted side reactions during upstream peptide coupling[1].

  • Hydrochloride Salt Stabilization: α -aminoboronic acids are highly susceptible to auto-degradation (e.g., protodeboronation or oxidation) when the amine is in its free base form. The HCl salt neutralizes the primary amine, rendering the reagent bench-stable for long-term storage and ensuring predictable stoichiometry.

  • Bifunctional Modularity: The primary amine allows for rapid integration into complex molecular architectures via standard amide coupling, reductive amination, or alkylation, delivering the boronic acid "warhead" precisely where needed.

Target Engagement: The Reversible Covalent Advantage

Boronic acids function as reversible covalent inhibitors. The electron-deficient boron atom acts as a highly selective Lewis acid. When the drug enters the active site of a target enzyme, the boron atom reacts with nucleophilic residues (such as the catalytic serine in β -lactamases or penicillin-binding proteins, or the catalytic threonine in the proteasome)[2]. This interaction forms a stable, tetrahedral boronate adduct via a dative N–B or O–B bond[2]. Because this bond is covalent yet reversible, it provides exceptional target residence time while minimizing the off-target toxicity often associated with irreversible covalent modifiers.

G W Boronic Acid Warhead (Lewis Acid) I Reversible Covalent Adduct (Tetrahedral Geometry) W->I Nucleophilic Attack E Target Enzyme (Serine/Threonine Nucleophile) E->I OH Group T Therapeutic Efficacy (Enzyme Inhibition) I->T Target Inactivation

Fig 1: Reversible covalent inhibition mechanism of boronic acid pharmacophores.

Quantitative Data: Structure-Activity Relationship (SAR)

The linker length and structural context surrounding the boronic acid significantly dictate its inhibitory potency. The table below summarizes the structure-activity relationship (SAR) data for various boronic acid derivatives targeting Penicillin-Binding Protein 1b (PBP1b), illustrating how the aminomethylboronic acid scaffold compares to extended linear derivatives.

Compound DesignationStructural FeatureTarget EnzymeInhibitory Activity (IC 50​ )Reference
Compound 8 Single methylene linker (Aminomethylboronic acid derivative)PBP1b~212.8 µM[1]
Compound 9 Extended linear boronic acid seriesPBP1b~21.0 µM[1]
Vaborbactam Cyclic boronic acid pharmacophore β -lactamase< 1.0 µM (Highly Potent)[1]

Data Interpretation: The proximity of the amide bond to the boronic acid (as seen in the single methylene linker of Compound 8) can introduce steric hindrance or alter the pKa of the boron atom, impacting binding affinity compared to extended linear series[1].

Self-Validating Experimental Protocols

The following protocols detail the integration of AMBAPE·HCl into a drug scaffold, followed by the activation of the pharmacophore.

Protocol 1: Amide Coupling via HATU/DIPEA

This protocol utilizes HATU to efficiently couple a carboxylic acid to the AMBAPE·HCl building block.

Causality of Reagents:

  • HATU: Generates a highly active HOAt ester that undergoes rapid aminolysis. This speed outcompetes the formation of oxazolone intermediates, thereby preserving stereochemistry if chiral centers are present in the carboxylic acid.

  • DIPEA (Excess): A non-nucleophilic base is strictly required in excess (typically 3.5 eq) because it must perform two distinct roles: deprotonating the carboxylic acid to initiate HATU activation, and neutralizing the HCl salt of AMBAPE to liberate the reactive primary amine[3].

Step-by-Step Workflow:

  • Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF or DCM at a concentration of 0.2 M. Cool the reaction vessel to 0 °C under an inert atmosphere (N 2​ or Argon)[3].

  • Add DIPEA (3.5 eq) dropwise to the stirred mixture[3].

  • Add AMBAPE·HCl (1.1 eq) to the activated mixture in a single portion.

  • Allow the reaction to slowly warm to room temperature and stir overnight (12–16 hours)[3].

  • Self-Validation Checkpoint (LC-MS): Analyze an aliquot via LC-MS. You should observe the [M+H]+ peak of the pinacol ester product. Critical Note: In certain DCM/HATU environments, spontaneous in situ hydrolysis of the pinacol ester has been documented[4]. If the expected mass is absent, look for a mass shift of -82 Da (loss of the pinacol group), indicating premature deprotection to the free boronic acid.

  • Dilute the reaction with EtOAc and wash with ice-cold, half-saturated NaHCO 3​ aqueous solution[3]. Separate the organic layer, dry over MgSO 4​ , and concentrate under reduced pressure.

Protocol 2: Oxidative Deprotection of the Pinacol Ester

To achieve biological activity, the pinacol ester must be cleaved to reveal the active boronic acid pharmacophore.

Causality of Reagents:

  • NaIO 4​ : The pinacol ester is highly stable and resistant to mild aqueous hydrolysis. Sodium metaperiodate oxidatively cleaves the pinacol diol backbone into two molecules of acetone, irreversibly driving the equilibrium toward the free boronic acid[4].

  • NH 4​ OAc: Acts as a mild buffer. Without it, the reaction can become overly acidic, leading to protodeboronation (complete loss of the boron atom)[4].

Step-by-Step Workflow:

  • Dissolve the pinacol ester intermediate in a biphasic mixture of THF/H 2​ O (4:1 ratio). The biphasic system allows the lipophilic starting material to dissolve while accommodating the water-soluble inorganic salts.

  • Add sodium metaperiodate (NaIO 4​ , 3.0 eq) and ammonium acetate (NH 4​ OAc, 3.0 eq) to the mixture[4].

  • Stir vigorously at room temperature for 12 hours.

  • Filter the suspension to remove the precipitated sodium iodate byproducts.

  • Extract the aqueous layer with EtOAc. The free boronic acid will partition into the organic phase.

  • Self-Validation Checkpoint ( 1 H-NMR): Analyze the crude product via 1 H-NMR. The complete disappearance of the intense 12-proton singlet at ~1.2 ppm (corresponding to the four methyl groups of the pinacol ring) confirms successful and complete deprotection.

  • Purify the final free boronic acid via reverse-phase HPLC.

G A AMBAPE·HCl (Stable Precursor) B DIPEA Addition (Liberates Free Amine) A->B C HATU Coupling (Amide Bond Formation) B->C + Carboxylic Acid D Pinacol Ester Intermediate (LC-MS Checkpoint) C->D E NaIO4 / NH4OAc (Oxidative Cleavage) D->E F Active Boronic Acid Drug (Purified via RP-HPLC) E->F

Fig 2: Synthetic workflow for incorporating aminomethylboronic acid into drug scaffolds.

References

  • Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. ResearchGate / Journal of Enzyme Inhibition and Medicinal Chemistry. 2

  • Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. National Institutes of Health (NIH). 1

  • WO2014139008A1 - Small molecule modulators of pcsk9 and methods of use thereof. Google Patents. 3

  • Full article: Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Taylor & Francis. 4

Sources

Method

Experimental setup for reactions with aminomethylboronic acid pinacol ester

An Application Guide to the Synthesis and Reactivity of Aminomethylboronic Acid Pinacol Ester Authored by: A Senior Application Scientist Introduction: The Versatility of a Bifunctional Building Block In the landscape of...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis and Reactivity of Aminomethylboronic Acid Pinacol Ester

Authored by: A Senior Application Scientist

Introduction: The Versatility of a Bifunctional Building Block

In the landscape of modern synthetic chemistry, the quest for versatile and efficient molecular building blocks is paramount. Aminomethylboronic acid pinacol ester has emerged as a significant reagent, valued by researchers in drug discovery, medicinal chemistry, and materials science.[1][2] Its structure is a testament to synthetic utility, featuring a nucleophilic primary aminomethyl group alongside a stable yet reactive boronic acid pinacol ester. This bifunctional nature allows for a diverse range of chemical transformations, enabling its incorporation into complex molecular architectures through sequential or orthogonal reaction strategies.

The pinacol ester provides enhanced stability over the free boronic acid, protecting the boron moiety from degradation pathways like protodeboronation and oxidative decomposition, which simplifies handling, storage, and purification.[3][4] This robustness, combined with the reactivity of the aminomethyl group, makes it an invaluable tool for constructing novel pharmaceutical intermediates and advanced materials.[1][4] This document serves as a comprehensive technical guide, offering in-depth protocols and field-proven insights into the experimental setup for key reactions involving this powerful synthetic intermediate.

Reagent Profile, Safety, and Handling

Physicochemical Properties

A clear understanding of the reagent's properties is the foundation of any successful experimental design. The data below pertains to a common isomer, 4-(Aminomethyl)phenylboronic acid pinacol ester.

PropertyValue
Synonyms 2-(4-(Aminomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS Number 191171-55-8 (for 2-Aminophenylboronic acid pinacol ester, a related compound)
Molecular Formula C₁₃H₂₀BNO₂
Molecular Weight 233.12 g/mol
Appearance Typically an off-white to light brown solid[5]
Melting Point Varies by isomer; e.g., 165-169 °C for 4-Aminophenylboronic acid pinacol ester
Stability and Storage

Boronic acid pinacol esters exhibit greater stability compared to their corresponding free boronic acids.[4] However, they are susceptible to hydrolysis, particularly under acidic or strongly basic conditions, which cleaves the pinacol ester to form the boronic acid.[6] To ensure long-term viability and reproducible results, the following storage protocol is recommended:

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent moisture and air exposure.[5]

  • Temperature: Keep in a cool, dry place. For long-term storage, refrigeration (below 0 °C) is advisable to minimize degradation.[6]

  • Light: Protect from light to prevent potential photochemical decomposition.[5]

Safety and Personal Protective Equipment (PPE)

As with all laboratory chemicals, aminomethylboronic acid pinacol ester and its derivatives should be handled with care.[7][8] Adherence to good laboratory practice is essential.

  • Handling: Always handle the solid reagent in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][10] Avoid contact with skin and eyes.[5][9]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses with side shields or goggles (conforming to EN166 or NIOSH standards).[5][9]

    • Hand Protection: Use compatible, chemical-resistant gloves. Inspect gloves prior to use.[5][9]

    • Skin and Body Protection: A lab coat or long-sleeved clothing is mandatory to prevent skin contact.[5]

Core Application: The Petasis Borono-Mannich (PBM) Reaction

The Petasis reaction is a powerful three-component condensation that forms substituted amines from the reaction of an amine, a carbonyl compound, and an organoboronic acid.[11][12] This reaction is prized for its operational simplicity and tolerance of a wide range of functional groups.[11][13] When using aminomethylboronic acid pinacol ester, the boronic acid moiety serves as the nucleophilic component, enabling the construction of complex α-amino acids and their derivatives.

Causality of the Petasis Reaction Mechanism

The reaction proceeds through the initial formation of a highly electrophilic iminium ion from the condensation of the amine and the carbonyl component (e.g., glyoxylic acid). The boronic acid then reacts with this iminium ion. The presence of a hydroxyl group, as in α-hydroxy aldehydes or glyoxylic acid, can facilitate the reaction by activating the boronic acid through the formation of a tetrahedral boronate complex, which enhances the nucleophilicity of the organic group attached to boron.[14]

Petasis_Mechanism cluster_0 Iminium Ion Formation cluster_1 Nucleophilic Attack Amine R¹R²NH Iminium [R¹R²N=CHR³]⁺ Amine->Iminium + H⁺ Carbonyl R³CHO Carbonyl->Iminium - H₂O Product Substituted Amine (α-Amino Acid Derivative) Iminium->Product BoronicEster Ar-B(pin) (Aminomethylphenylboronic acid pinacol ester) BoronicEster->Product Transmetalation-like attack

Caption: Workflow of the Petasis Borono-Mannich reaction.

Protocol: Synthesis of an α-Aryl Glycine Derivative

This protocol describes a general procedure for the Petasis reaction using 4-(aminomethyl)phenylboronic acid pinacol ester, a secondary amine, and glyoxylic acid.

Reaction Scheme: (A diagram showing Ar-B(pin) + R₂NH + CHO-COOH -> Ar-CH(NR₂)-COOH)

Materials:

  • 4-(Aminomethyl)phenylboronic acid pinacol ester (1.0 equiv)

  • Secondary amine (e.g., morpholine, 1.1 equiv)

  • Glyoxylic acid monohydrate (1.2 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 4-(aminomethyl)phenylboronic acid pinacol ester (1.0 equiv) and the secondary amine (1.1 equiv).

  • Dissolve the solids in the chosen solvent (e.g., DCM, 0.1 M concentration).

  • Add glyoxylic acid monohydrate (1.2 equiv) to the solution in one portion.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction does not typically require anhydrous or strictly inert conditions, but a nitrogen blanket is good practice.[11]

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. For TLC, visualization can be achieved with UV light and a curcumin stain for boron-containing compounds.[15]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to remove unreacted glyoxylic acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most widespread application for boronic esters, enabling the formation of C-C bonds with exceptional reliability and functional group tolerance.[16][17] In this context, aminomethylboronic acid pinacol ester acts as a versatile coupling partner to introduce the aminomethylphenyl moiety onto various scaffolds.

Causality of the Suzuki-Miyaura Catalytic Cycle

The reaction is catalyzed by a palladium(0) complex. The cycle begins with the oxidative addition of an organic halide to the Pd(0) center, forming a Pd(II) species. This is followed by transmetalation, where the organic group from the boron reagent is transferred to the palladium center. This step is often rate-limiting and requires activation of the boronate with a base to form a more nucleophilic "ate" complex. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[17]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd R-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition (R-X) Transmetal R-Pd(II)-Ar L₂ OxAdd->Transmetal Transmetalation (Ar-B(pin) + Base) RedElim R-Ar Transmetal->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Coupling with an Aryl Bromide

This protocol provides a general method for the palladium-catalyzed coupling of 4-(aminomethyl)phenylboronic acid pinacol ester with a representative aryl bromide.

Reaction Scheme: (A diagram showing Ar'-B(pin) + Ar-Br -> Ar'-Ar in the presence of a Pd catalyst and base)

Materials:

  • Aryl bromide (1.0 equiv)

  • 4-(Aminomethyl)phenylboronic acid pinacol ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent: A mixture like Dioxane/Water or Toluene/Ethanol/Water

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the aryl bromide (1.0 equiv), 4-(aminomethyl)phenylboronic acid pinacol ester (1.2 equiv), base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent system (e.g., 4:1 Dioxane/Water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-16 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography. Due to the potential for boronic esters to streak or decompose on standard silica gel, using silica gel pre-treated with boric acid can significantly improve recovery and purity.[18][19]

Orthogonal Reactivity: N-Functionalization

The presence of the primary amine allows for a host of classic transformations, such as acylation or alkylation. This reaction can be performed while leaving the boronic ester intact for a subsequent cross-coupling reaction, demonstrating the reagent's utility in multi-step, divergent syntheses.

Protocol: N-Acetylation

Reaction Scheme: (A diagram showing Ar-CH₂-NH₂-B(pin) + Ac₂O -> Ar-CH₂-NHAc-B(pin))

Materials:

  • 4-(Aminomethyl)phenylboronic acid pinacol ester (1.0 equiv)

  • Acetic anhydride (1.1 equiv)

  • Base (e.g., Triethylamine (TEA) or Pyridine, 1.5 equiv)

  • Solvent: Dichloromethane (DCM)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Dissolve 4-(aminomethyl)phenylboronic acid pinacol ester in DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (e.g., triethylamine, 1.5 equiv) dropwise.

  • Slowly add acetic anhydride (1.1 equiv) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up: Quench the reaction by adding water. Separate the organic layer and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-acetylated product, which can be purified by chromatography or recrystallization if necessary.

Troubleshooting and Advanced Considerations

  • Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond. It is often promoted by acidic conditions or elevated temperatures.[16] Using milder bases and the lowest effective reaction temperature can mitigate this issue.

  • Hydrolysis of Pinacol Ester: While more stable than boronic acids, pinacol esters can hydrolyze in situ under the basic conditions of a Suzuki coupling to generate the active boronic acid.[6] In some cases, this is a necessary step for transmetalation. However, if isolation of the ester is desired post-reaction, aqueous work-ups should be performed efficiently and under neutral or slightly basic pH.

  • Chromatography Challenges: Boronic esters can be challenging to purify via standard silica gel chromatography due to their Lewis acidic nature, leading to streaking and decomposition on the column.[20] Pre-treating the silica gel with boric acid or using a less polar solvent system can often resolve these issues.[18]

  • Chan-Evans-Lam (CEL) Coupling: While a powerful C-N bond-forming reaction, coupling aryl boronic acid pinacol esters with aryl amines can be low-yielding. Optimized conditions, such as using a mixed MeCN/EtOH solvent system and molecular sieves, have been developed to overcome this challenge.[21]

References

  • Xue, F., et al. (2014). A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester . HETEROCYCLES, 89(12), 2739-2744. [Link]

  • Synthesis and applications of aminoboronic acids . University of California, Irvine Library. [Link]

  • Murphy, C. L. W. (2016). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions . eScholarship, University of California. [Link]

  • Petasis reaction . Wikipedia. [Link]

  • Harasym, P., et al. (2025). A Scalable Approach to Primary Amines via the Petasis Reaction . ResearchGate. [Link]

  • Protecting Groups for Boronic Acids . (2016). Chem-Station Int. Ed. [Link]

  • Knapp, D. M., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations . Journal of the American Chemical Society, 134(3), 1410-1425. [Link]

  • Jayalath, P., et al. (2007). An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines . Bioorganic & Medicinal Chemistry Letters, 17(22), 6246-6250. [Link]

  • Nambo, M., & Crudden, C. M. (2015). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions . Chemical Reviews, 115(15), 7709-7744. [Link]

  • ChemInform Abstract: Pinacolyl Boronic Esters as Components in the Petasis Reaction . (2010). ResearchGate. [Link]

  • González-Vera, J. A., et al. (2023). The Asymmetric Petasis Borono-Mannich Reaction: Insights on the Last 15 Years . Catalysts, 13(6), 1010. [Link]

  • Hitosugi, S., et al. (2014). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters . ResearchGate. [Link]

  • Purification of alkyl Bpin/other alkyl boronic esters . (2024). Reddit. [Link]

  • Pinto, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . Molecules, 25(18), 4323. [Link]

  • Mannich reaction . Wikipedia. [Link]

  • Tyagi, V., et al. (2019). Stereospecific Enzymatic Conversion of Boronic Acids to Amines . Angewandte Chemie International Edition, 58(40), 14299-14303. [Link]

  • Sandford, C., et al. (2017). A Protocol for Direct Stereospecific Amination of Primary, Secondary, and Tertiary Alkylboronic Esters . Journal of the American Chemical Society, 139(28), 9451-9454. [Link]

  • Miyaura Borylation Reaction . Organic Chemistry Portal. [Link]

  • The Boronic Acid Mannich Reaction . Organic Reactions. [Link]

  • Occhiato, E. G., et al. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters . The Journal of Organic Chemistry, 70(18), 7324-7330. [Link]

  • Zhu, C., & Wang, G. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines . Organic Syntheses, 97, 1-11. [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters . (2023). American Chemical Society. [Link]

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids . (2014). ResearchGate. [Link]

  • Leonori, D., & Aggarwal, V. K. (2011). Stereospecific conversion of alcohols into pinacol boronic esters using lithiation–borylation methodology with pinacolborane . Chemical Communications, 47(42), 11721-11723. [Link]

  • Welch, C. J., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters . Journal of Pharmaceutical and Biomedical Analysis, 61, 230-236. [Link]

  • Mannich Reaction . Organic Chemistry Portal. [Link]

  • Wiskur, S. L., et al. (2014). On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids . The Journal of Organic Chemistry, 79(10), 4347-4355. [Link]

  • Vantourout, J. C., et al. (2016). Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem . The Journal of Organic Chemistry, 81(10), 3942-3950. [Link]

  • Mannich Reaction . (2021). Chemistry Steps. [Link]

  • Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem . (2016). ResearchGate. [Link]

  • Expert Synthesis: The Role of Boronic Acid Pinacol Esters in Organic Chemistry . (2026). Techemerge. [Link]

Sources

Application

Application Note: Aminomethylboronic Acid Pinacol Ester in Advanced Organic Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Methodological Protocols Executive Summary In the landscape of modern drug discovery and complex organ...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Methodological Protocols

Executive Summary

In the landscape of modern drug discovery and complex organic synthesis, bifunctional building blocks are critical for the rapid assembly of diverse chemical libraries. Aminomethylboronic acid pinacol ester (often utilized as its hydrochloride salt, CAS: 298689-75-5) has emerged as a highly versatile synthon. It features a primary amine for electrophilic functionalization (e.g., amide coupling, reductive amination) and a boronic acid pinacol (BPin) ester for palladium-catalyzed cross-coupling or as a direct precursor to covalent "warheads"[1].

This application note provides an authoritative, in-depth guide to utilizing aminomethylboronic acid pinacol ester. By dissecting the causality behind reagent selection and providing self-validating experimental protocols, this document equips scientists to seamlessly integrate this building block into peptidomimetic synthesis and transition-metal-catalyzed workflows.

Chemical Profile & Mechanistic Utility

Physicochemical Properties
PropertySpecification
Chemical Name Aminomethylboronic acid pinacol ester hydrochloride
CAS Number 298689-75-5
Molecular Formula C7H17BClNO2
Molecular Weight 193.48 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DMSO, DCM, and Methanol
Storage Hygroscopic; store under inert atmosphere at 2–8 °C
The "Warhead" Concept in Covalent Drug Discovery

Boronic acids are highly sought after in medicinal chemistry due to their ability to act as reversible covalent inhibitors. The empty p-orbital on the boron atom acts as a strong electrophile, readily forming tetrahedral adducts with nucleophilic residues (such as the catalytic serine or lysine) in enzyme active sites like Penicillin-Binding Proteins (PBPs) or proteases[1],[2].

The pinacol ester serves a dual purpose: it protects the boronic acid from premature oligomerization or degradation during the functionalization of the adjacent amine, and it improves the lipophilicity and handling of the intermediate[1].

G A Free Boronic Acid Warhead C Nucleophilic Attack (O or N on Boron) A->C B Enzyme Active Site (Serine / Lysine) B->C D Reversible Covalent Tetrahedral Adduct C->D

Fig 1. Mechanism of reversible covalent inhibition by boronic acid warheads.

Synthetic Workflows & Logical Framework

Aminomethylboronic acid pinacol ester is primarily deployed in two divergent synthetic pathways: Amide Bond Formation (to generate peptidomimetics) and Suzuki-Miyaura Cross-Coupling (to append aminomethyl groups to aryl/heteroaryl scaffolds).

G A Aminomethylboronic acid pinacol ester (HCl) B Amide Coupling (HATU, DIPEA, R-COOH) A->B C Suzuki-Miyaura Coupling (Pd cat., Base, Ar-X) A->C D Boronic Peptidomimetics (Covalent Inhibitors) B->D E Aminomethyl-Aryl Derivatives C->E

Fig 2. Divergent synthetic workflows for aminomethylboronic acid pinacol ester.

Causality in Reagent Selection
  • HATU over EDC/HOBt: In amide couplings involving alpha-aminoboronic derivatives, HATU is preferred because of its superior kinetics, which minimizes the risk of epimerization or degradation of the sensitive C-B bond[3].

  • Pd(dppf)Cl₂ in Suzuki Couplings: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step. This is crucial for sterically hindered or electronically deactivated boronic esters[4].

Validated Experimental Protocols

The following protocols are engineered to be self-validating. By monitoring specific analytical checkpoints (e.g., LC-MS mass shifts), researchers can confirm the success of each transformation.

Protocol A: HATU-Mediated Amide Bond Formation

Application: Synthesis of boronic acid-containing peptidomimetics (e.g., PCSK9 modulators or PBP inhibitors).[1],[3]

Rationale: DIPEA is used to liberate the free amine from the hydrochloride salt. Interestingly, literature reports indicate that depending on the steric bulk and exact solvent conditions (e.g., DCM vs. DMF), the pinacol ester may undergo in situ hydrolysis during the aqueous workup, yielding the free boronic acid directly[1],[5].

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under N₂, dissolve the target carboxylic acid (1.0 equiv, e.g., 0.51 mmol) in anhydrous DMF (3.0 mL). Add HATU (1.0 equiv, 0.51 mmol) and stir at 0 °C for 10 minutes to form the active OAt ester.

  • Amine Addition: Add aminomethylboronic acid pinacol ester hydrochloride (1.0 equiv, 0.51 mmol) to the suspension.

  • Base Addition: Dropwise, add a non-nucleophilic base such as DIPEA or 2,4,6-collidine (2.1 to 3.5 equiv) to neutralize the HCl salt and drive the coupling[3].

  • Reaction: Allow the mixture to slowly warm to room temperature and stir overnight (approx. 12–16 hours).

  • Self-Validation Checkpoint: Sample 5 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Look for the mass of the desired product [M+H]+ . Note: If in situ hydrolysis occurred, look for the mass of the free boronic acid [M−82+H]+ .

  • Workup: Partition the reaction contents between half-saturated aqueous NaHCO₃ and EtOAc. Extract the aqueous phase twice with EtOAc.

  • Purification: Dry the combined organic layers over MgSO₄, concentrate under reduced pressure, and purify via flash chromatography (SiO₂).

Protocol B: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Application: Appending an aminomethyl group to an aryl/heteroaryl halide core.[4],[6]

Rationale: The use of a biphasic 1,4-dioxane/H₂O system is critical. Water coordinates to the boronic ester, forming a reactive boronate complex that facilitates the transmetalation step onto the palladium catalyst.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine the aryl halide (1.0 equiv, e.g., 1.31 mmol) and aminomethylboronic acid pinacol ester (1.5 equiv, 1.97 mmol).

  • Solvent & Base: Dissolve the reagents in 1,4-dioxane (6.6 mL). Add an aqueous solution of K₂CO₃ (1.5 equiv in 3.9 mL H₂O)[4].

  • Degassing: Purge the mixture with Argon for 15 minutes to remove dissolved oxygen, which can rapidly deactivate the palladium catalyst.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equiv, 66 µmol) and seal the vial.

  • Reaction: Heat the mixture to 120 °C under microwave irradiation and stir for 2 hours[4].

  • Self-Validation Checkpoint: TLC (Hexanes:EtOAc) should show complete consumption of the aryl halide. LC-MS will confirm the cross-coupled product.

  • Workup: Filter the mixture through a pad of Celite to remove palladium black, washing with EtOAc. Concentrate the filtrate and purify via preparative HPLC or reverse-phase chromatography.

Quantitative Data Summary

The table below summarizes the optimized parameters for utilizing aminomethylboronic acid pinacol ester across different synthetic modalities, derived from the protocols above.

Reaction TypeReagents / CatalystsSolvent SystemTemp / TimeTypical Yield RangePrimary Application
Amide Coupling HATU, DIPEA (or Collidine)DMF or DCM0 °C to RT, 12-16 h65% - 85%Peptidomimetics, Protease Inhibitors
Suzuki Coupling Pd(dppf)Cl₂, K₂CO₃1,4-Dioxane / H₂O120 °C (MW), 2 h50% - 75%Aryl-alkyl amine synthesis
Pinacol Deprotection NaIO₄, NH₄OAcAcetone / H₂ORT, 4-6 h> 80%Unmasking the covalent warhead

References

  • Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents Taylor & Francis / NIH URL:[Link]

  • WO2014139008A1 - Small molecule modulators of pcsk9 and methods of use thereof Google Patents URL
  • WO2020180770A1 - Bicyclic heterocyclyl compounds and uses thereof Google Patents URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Aminomethylboronic Acid Pinacol Ester Hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for aminomethylboronic acid pinacol ester hydrochloride. As a Senior Application Scientist, I've designed th...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for aminomethylboronic acid pinacol ester hydrochloride. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical insights and practical troubleshooting advice for your experiments involving this versatile reagent. This resource is structured in a question-and-answer format to directly address the common challenges and side reactions you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is aminomethylboronic acid pinacol ester hydrochloride, and what are its primary applications?

Aminomethylboronic acid pinacol ester hydrochloride is a valuable building block in organic synthesis. The pinacol ester group provides stability to the otherwise reactive boronic acid, making it easier to handle and store[1]. The aminomethyl group offers a site for further functionalization, and the hydrochloride salt enhances its solubility in polar solvents, including water[1].

Its primary application is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form carbon-carbon bonds. It is also utilized in the synthesis of more complex molecules in medicinal chemistry and materials science[1].

Q2: How should I store and handle aminomethylboronic acid pinacol ester hydrochloride to ensure its stability?

Proper storage and handling are crucial to maintain the integrity of this reagent. It is recommended to store the compound in a tightly sealed container in a dry and cool place, away from moisture and oxidizing agents[2]. For long-term storage, refrigeration (2-8°C) is advisable. The presence of the amino group can make it susceptible to forming salts with acidic volatile substances in the atmosphere, so a well-sealed container is essential[2].

Troubleshooting Guide: Common Side Reactions and Experimental Issues

This section addresses specific problems you might face during your experiments, providing explanations of the underlying chemistry and actionable solutions.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions

Q: I am getting a low yield or no desired product in my Suzuki-Miyaura coupling reaction with aminomethylboronic acid pinacol ester hydrochloride. What are the likely causes and how can I troubleshoot this?

A: Low yields in Suzuki-Miyaura couplings involving this reagent can stem from several factors, primarily related to the stability of the boronic ester and the specific reaction conditions.

Potential Causes and Solutions:

  • Hydrolysis of the Pinacol Ester: The C-B bond is susceptible to cleavage by water, a process that can be catalyzed by both acidic and basic conditions[3]. While the pinacol ester is more stable than the free boronic acid, it can still hydrolyze, especially at elevated temperatures.

    • Troubleshooting Steps:

      • Use Anhydrous Solvents: Ensure your reaction solvents are thoroughly dried to minimize premature hydrolysis.

      • Optimize the Base: The choice and amount of base are critical. While a base is necessary for the transmetalation step, a very strong base or high concentrations of aqueous base can accelerate the hydrolysis of the pinacol ester[3]. Consider screening milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)[4].

      • Control Reaction Temperature: Higher temperatures can increase the rate of hydrolysis. If possible, screen for a lower reaction temperature that still allows for efficient coupling.

  • Protodeboronation: This is a significant side reaction where the boronic ester group is replaced by a hydrogen atom from a proton source (e.g., water, alcohol). This is a common pathway for the degradation of boronic acids and their esters[4].

    • Troubleshooting Steps:

      • Minimize Protic Solvents: If your reaction conditions allow, use aprotic solvents. If a protic co-solvent is necessary, minimize its amount.

      • Thorough Degassing: Oxygen can promote oxidative degradation pathways that can lead to protodeboronation. Ensure your reaction mixture is properly degassed before heating.

      • Use a More Stable Boron Reagent (if applicable): In some challenging cases, converting the pinacol ester to a more robust derivative like an MIDA boronate or a trifluoroborate salt might be considered, as these can slowly release the active boronic acid under the reaction conditions[4].

  • Inhibition by the Amino Group: The free amino group can potentially coordinate to the palladium catalyst, inhibiting its catalytic activity.

    • Troubleshooting Steps:

      • Protect the Amino Group: If you suspect catalyst inhibition, consider protecting the aminomethyl group with a suitable protecting group (e.g., Boc). This can be removed in a subsequent step.

      • Ligand Selection: The choice of phosphine ligand can influence the catalyst's tolerance to functional groups. Experiment with different ligands to find one that is less susceptible to coordination by the amine.

Issue 2: Observation of Homocoupling of the Boronic Ester

Q: I am observing a significant amount of a byproduct that appears to be the dimer of my aminomethylboronic acid pinacol ester. What causes this homocoupling, and how can I prevent it?

A: The formation of a biaryl product from the coupling of two boronic ester molecules is a known side reaction in Suzuki-Miyaura couplings, often referred to as homocoupling.

Potential Causes and Solutions:

  • Presence of Oxygen: The most common cause of homocoupling is the presence of oxygen in the reaction mixture. Oxygen can facilitate the oxidative coupling of two boronic acid molecules, a reaction that is also catalyzed by palladium[4].

    • Troubleshooting Steps:

      • Rigorous Degassing: This is the most critical step to prevent homocoupling. Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for an extended period to thoroughly remove dissolved oxygen from your solvents and reaction mixture.

  • In Situ Reduction of Pd(II) Precatalyst: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it needs to be reduced to the active Pd(0) species in situ. This reduction can sometimes be mediated by the boronic acid, leading to the formation of the homocoupled product[4].

    • Troubleshooting Steps:

      • Use a Pd(0) Source: Starting with a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can often mitigate homocoupling that occurs during the initial phase of the reaction.

Issue 3: Formation of an Intramolecular Cyclized Byproduct

Q: I have identified a byproduct that suggests an intramolecular reaction between the aminomethyl group and the boronic ester. Is this possible, and how can I avoid it?

A: Yes, intramolecular reactions are a plausible side reaction pathway, especially with ortho-aminomethyl functionalized phenylboronic acids. The proximity of the nucleophilic amine and the electrophilic boron can lead to the formation of a cyclic boronate species[5].

Potential Causes and Solutions:

  • pH-Dependent Cyclization: The formation of such intramolecular adducts can be pH-dependent. At certain pH values, the amine may be sufficiently nucleophilic to attack the boron center[5].

    • Troubleshooting Steps:

      • Protect the Amino Group: The most straightforward way to prevent this side reaction is to protect the aminomethyl group with a suitable protecting group (e.g., Boc). This will prevent it from acting as a nucleophile.

      • Careful pH Control: If protection is not feasible, careful control of the reaction pH might minimize this side reaction, although this can be challenging to achieve while maintaining optimal conditions for the desired coupling reaction.

Visualizing Reaction Pathways

To better understand the processes discussed, the following diagrams illustrate the key reaction and side-reaction pathways.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R Reductive\nElimination->Ar-R Troubleshooting_Low_Yield start Low or No Yield hydrolysis Check for Hydrolysis start->hydrolysis protodeboronation Check for Protodeboronation hydrolysis->protodeboronation No solvents Use Anhydrous Solvents hydrolysis->solvents Yes inhibition Consider Amine Inhibition protodeboronation->inhibition No degas Improve Degassing protodeboronation->degas Yes protect Protect Amino Group inhibition->protect Yes ligand Screen Ligands inhibition->ligand No base Optimize Base solvents->base temp Lower Temperature base->temp

Caption: A decision tree for troubleshooting low yields in Suzuki-Miyaura reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of aminomethylboronic acid pinacol ester hydrochloride with an aryl halide. Optimization of the base, solvent, temperature, and catalyst/ligand system may be required for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Aminomethylboronic acid pinacol ester hydrochloride (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)

  • Degassed water (if using an aqueous base system)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, aminomethylboronic acid pinacol ester hydrochloride, base, and a magnetic stir bar.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe. If using an aqueous base, add the degassed water at this stage.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

ParameterRecommended RangeNotes
Boronic Ester Equiv. 1.2 - 1.5An excess is often used to drive the reaction to completion.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base can significantly impact the reaction outcome.
Catalyst Loading 1 - 5 mol%Higher loadings may be necessary for challenging substrates.
Temperature 60 - 110 °CLower temperatures may be required to minimize side reactions.
Solvent Dioxane, Toluene, DMF, THFAnhydrous conditions are generally preferred.

References

  • CHEMDOR CHEMICALS. (n.d.). 4-(Aminomethyl)phenylboronic acid pinacol ester hydrochloride. Retrieved from [Link]

  • Wescott, S. A., & Taylor, M. S. (2014). On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. PMC. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-Boc-Aminomethyl-phenylboronic acid pinacol ester. Retrieved from [Link]

  • Boron Molecular. (n.d.). 3-(aminomethyl)phenylboronic acid, pinacol ester hydrochloride. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Kappe, C. O., & Stadler, A. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction of boronic acid with pinacol. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Bellina, F., & Rossi, R. (2004). Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection. PubMed. Retrieved from [Link]

  • Weix, D. J., & Sanford, M. S. (2018). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Reagents and conditions. (a) 4-Aminophenylboronic acid pinacol ester or.... Retrieved from [Link]

Sources

Optimization

Troubleshooting guide for aminomethylboronic acid pinacol ester hydrochloride reactions

Welcome to the comprehensive troubleshooting guide for reactions involving aminomethylboronic acid pinacol ester hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to na...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive troubleshooting guide for reactions involving aminomethylboronic acid pinacol ester hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this versatile reagent. The content is structured in a question-and-answer format to directly address specific experimental issues, providing not just solutions but also the underlying chemical principles to empower your research.

Section 1: Reagent Handling, Stability, and Solubility

This section addresses the most fundamental aspects of working with aminomethylboronic acid pinacol ester hydrochloride – ensuring the quality and proper handling of your starting material.

Q1: My reaction is sluggish or failing. How can I be sure my aminomethylboronic acid pinacol ester hydrochloride is of good quality?

A1: The stability of boronic acid derivatives is a primary reason for reaction failure.[1][2] Here’s a systematic approach to verify your reagent's integrity:

  • Visual Inspection: The reagent should be a white to off-white solid.[3] Significant discoloration (e.g., yellow or brown) may indicate degradation.

  • Storage Conditions: This reagent should be stored in a tightly sealed container in a dry, room-temperature environment, away from acidic vapors and oxidizing agents.[3] Some suppliers recommend refrigerated storage (2-8°C) to maximize shelf life. The hydrochloride salt form generally offers better stability than the free base.

  • Check for Hydrolysis: The most common degradation pathway is hydrolysis of the pinacol ester to the free boronic acid.[4] This can be catalyzed by moisture, acids, or bases. While the pinacol ester is relatively stable to column chromatography, it is not indefinitely stable.[5] You can check for the presence of free pinacol in your reagent vial via ¹H NMR spectroscopy.

  • Protodeboronation: This is a side reaction where the C-B bond is cleaved and replaced by a C-H bond, especially in the presence of moisture or acid. This is a common issue with many boronic acids and esters.[1][6]

Q2: I'm having trouble dissolving the reagent for my reaction. What are the recommended solvents?

A2: Solubility is a critical parameter for reaction success. As a hydrochloride salt, aminomethylboronic acid pinacol ester is highly soluble in water and other polar solvents.[7] However, for many cross-coupling reactions, anhydrous organic solvents are required.

Solvent TypeExamplesSolubility ProfileNotes for Reaction Setup
Polar Aprotic THF, 1,4-Dioxane, DMF, AcetonitrileGenerally good solubility.These are common solvents for Suzuki and Buchwald-Hartwig reactions. Ensure they are anhydrous and properly degassed.
Polar Protic Water, Alcohols (e.g., Isopropanol)High solubility.[7]Often used in biphasic Suzuki-Miyaura reaction mixtures.
Aromatic Toluene, CPMEModerate solubility.Higher boiling points can be beneficial for sluggish reactions.[8]
Non-Polar Hexanes, Diethyl EtherPoor solubility.[3]Not recommended as primary reaction solvents for this reagent.
  • Pro-Tip: If you are experiencing solubility issues in your chosen organic solvent, gentle warming or the addition of a co-solvent may help. However, be mindful that excessive heat can accelerate reagent degradation.[4]

Section 2: General Reaction Troubleshooting

This section provides a logical workflow for diagnosing and solving common problems encountered during the reaction setup and execution.

Q3: My reaction is not proceeding to completion, or the yield is very low. What are the most common causes?

A3: A low or incomplete conversion is a frequent issue in cross-coupling reactions.[1] The problem often lies with the reaction conditions or the integrity of the reagents.

Troubleshooting Workflow for Low Conversion

Caption: A logical workflow for troubleshooting low-yield reactions.

  • The Role of the Base is Critical: Aminomethylboronic acid pinacol ester hydrochloride requires at least two equivalents of base. The first equivalent neutralizes the hydrochloride salt to liberate the free amine. The second equivalent participates in the catalytic cycle (e.g., in the transmetalation step of a Suzuki-Miyaura coupling).[9] Using an insufficient amount of a weak base is a very common mistake.

    • Recommended Bases: Stronger, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are often preferred over weaker bases. For some reactions, a strong base like NaOtBu may be required, although this can promote ester hydrolysis.[4][10]

  • Catalyst System Inactivity:

    • Palladium Source: Ensure your palladium precatalyst is from a reliable source and has been stored correctly. Some common sources like Pd₂(dba)₃ can degrade over time.[1] Consider using more stable, pre-formed Pd(0) sources like Pd(PPh₃)₄ or modern precatalyst systems.

    • Ligand Oxidation: Phosphine ligands are susceptible to oxidation by air, which renders them unable to coordinate with the palladium center.[1] Always handle phosphine ligands under an inert atmosphere.

  • Insufficient Degassing: Oxygen can deactivate the active Pd(0) catalyst and lead to side reactions like the homocoupling of your boronic ester.[1][2] Ensure your solvent and reaction vessel are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for an extended period.

  • Suboptimal Temperature: Many cross-coupling reactions require heating to proceed at a reasonable rate.[1] If your reaction is sluggish at a lower temperature (e.g., 80 °C), a moderate increase may be beneficial. However, be aware that excessive temperatures can lead to catalyst decomposition and an increase in side products.[4]

Q4: I am observing significant amounts of a biphenyl-like side product. What is causing this homocoupling?

A4: The formation of a biaryl product derived from the coupling of two molecules of your boronic ester is known as homocoupling. This is a common side reaction in Suzuki-Miyaura couplings.

  • Primary Cause: The most frequent cause is the presence of oxygen in the reaction mixture.[1][2] Oxygen can facilitate the oxidative coupling of two boronic acid molecules.

  • Mitigation Strategies:

    • Rigorous Degassing: This is the most critical step. Improve your degassing procedure to minimize oxygen content.

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can reduce homocoupling that might occur during the in situ reduction of a Pd(II) precatalyst like Pd(OAc)₂.[1]

    • Control Stoichiometry: Ensure you are not using a large excess of the boronic ester.

Section 3: Specific Reaction Guides

This section delves into troubleshooting for two of the most common applications of this reagent.

Q5: In my Suzuki-Miyaura coupling, I see a lot of my starting aryl halide has been converted to an arene (dehalogenation). What is happening?

A5: This side reaction, known as dehalogenation or protodeboronation, replaces the halide on your electrophile with a hydrogen atom.

Suzuki-Miyaura Catalytic Cycle and Common Failure Points

SuzukiCycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd + Ar-X Deactivation Catalyst Deactivation (Oxidation by O₂) Pd0->Deactivation O₂ Transmetal Transmetalation (Ar-Pd(II)-R)L₂ OxAdd->Transmetal + [R-B(pin)OH]⁻ RedElim Reductive Elimination Transmetal->RedElim Deboronation Protodeboronation (R-B(pin) -> R-H) Transmetal->Deboronation H₂O, Acid Homocoupling Homocoupling (R-R) Transmetal->Homocoupling O₂ RedElim->Pd0 Product Ar-R (Desired Product) RedElim->Product

Caption: The Suzuki-Miyaura cycle showing key steps and common failure points.

  • Mechanism of Dehalogenation: This can occur if a hydride source is present in the reaction. After the initial oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting Pd(II) complex can react with a hydride, followed by reductive elimination to form the dehalogenated arene.[2] Sources of hydrides can include certain bases or solvent impurities.

  • Protodeboronation: A related issue is the loss of the boronic ester group from your starting material, which is replaced by a hydrogen atom. This is particularly problematic for electron-rich or certain heteroaryl boronic esters and can be promoted by acidic or aqueous conditions.[6]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use high-purity, anhydrous solvents and reagents.

    • Choice of Base: Avoid bases that can act as hydride donors. K₃PO₄ or Cs₂CO₃ are generally safe choices.

    • Protect the Boronic Ester: The pinacol ester is designed to be more stable than the free boronic acid.[5] Using it directly without prior hydrolysis is key. The reaction conditions (base, water) are intended to generate the active boronate species in situ.

Q6: I am attempting a Buchwald-Hartwig amination with a primary or secondary amine, but the reaction is not working. What should I consider?

A6: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[10] When using aminomethylboronic acid pinacol ester hydrochloride as the amine source, several specific factors come into play.

  • Liberating the Amine: As with the Suzuki reaction, you must use a sufficient amount of base (at least two equivalents) to first neutralize the hydrochloride salt and free the primary aminomethyl group.

  • Catalyst and Ligand Choice: The success of a Buchwald-Hartwig reaction is highly dependent on the ligand used.

    • Sterically Hindered Ligands: Modern, sterically bulky phosphine ligands (e.g., Josiphos, XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote the reductive elimination step, which is crucial for forming the C-N bond.[11]

    • Bidentate Ligands: For some substrates, bidentate phosphine ligands like BINAP or DPPF can be effective.[10]

  • Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) are commonly used.[12][13] The choice of base can be critical and may require screening.

  • Potential for Catalyst Inhibition: The free amine itself or the boronic ester functionality could potentially coordinate to the palladium center in an unproductive manner. If standard conditions fail, screening different ligands is the most effective troubleshooting step.

Section 4: Work-up and Purification

Even with a successful reaction, isolating the final product can be challenging.

Q7: How can I effectively remove boron-containing impurities during purification?

A7: Boronic acids and their byproducts can be difficult to remove due to their polarity and tendency to streak on silica gel.[14]

  • Aqueous Wash/Extraction: An acidic wash (e.g., 1M HCl) can help remove any unreacted amine-containing starting material. A basic wash (e.g., aqueous NaOH or NaHCO₃) can sometimes help remove free boronic acid by converting it to a water-soluble boronate salt.

  • Specialized Chromatography:

    • Boric Acid-Impregnated Silica Gel: A highly effective technique involves performing column chromatography on silica gel that has been pre-treated with boric acid. This reduces the Lewis basicity of the silica surface, minimizing the strong adsorption and streaking of boronic acid derivatives.[14][15]

    • Neutral Alumina: For some less polar compounds, chromatography on neutral alumina can be a successful alternative to silica gel.[16]

  • Derivatization/Scavenging: In difficult cases, the crude mixture can be treated with a diol like diethanolamine. This converts the boronic acid impurities into a more easily separable derivative.[17]

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity and removing trace impurities.[16]

References

  • Protecting Groups for Boronic Acids | Chem-Station Int. Ed. Available at: [Link]

  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters - ResearchGate. Available at: [Link]

  • 4-(Aminomethyl)phenylboronic acid pinacol ester hydrochloride | CAS 138500-88-6 | Analytical Standard - CHEMDOR CHEMICALS. Available at: [Link]

  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters - CoLab.ws. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. Available at: [Link]

  • Synthesis and Application of Boronic Acid Derivatives - VTechWorks. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • How to purify boronic acids/boronate esters? - ResearchGate. Available at: [Link]

  • a practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. Available at: [Link]

  • Purification of alkyl Bpin/other alkyl boronic esters : r/Chempros - Reddit. Available at: [Link]

  • Facile Chromatographic Method for Purification of Pinacol Boronic Esters - Oxford Academic. Available at: [Link]

  • Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole - MDPI. Available at: [Link]

  • Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions - eScholarship. Available at: [Link]

  • 4-Aminomethylphenylboronic acid pinacol ester | C13H20BNO2 | CID 2773208 - PubChem. Available at: [Link]

  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. Available at: [Link]

  • Deprotection of Pinacolyl Boronate Esters via Hydrolysis of Intermediate Potassium Trifluoroborates. | Request PDF - ResearchGate. Available at: [Link]

  • Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes - ChemRxiv. Available at: [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - ResearchGate. Available at: [Link]

  • Reversible Click Reactions with Boronic Acids to Build Supramolecular Architectures in Water - MPG.PuRe. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Aminomethylboronic Acid Pinacol Ester Hydrochloride

Welcome to the technical support guide for aminomethylboronic acid pinacol ester hydrochloride (CAS: 850568-55-7).[1][2] This document provides in-depth guidance on the proper handling, storage, and use of this reagent,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for aminomethylboronic acid pinacol ester hydrochloride (CAS: 850568-55-7).[1][2] This document provides in-depth guidance on the proper handling, storage, and use of this reagent, along with troubleshooting advice to ensure the success and reproducibility of your experiments. As a key building block in medicinal chemistry and organic synthesis, particularly in cross-coupling reactions, its stability and purity are paramount.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the physical and chemical properties of aminomethylboronic acid pinacol ester hydrochloride.

Q1: What is the recommended storage condition for this compound?

A1: For optimal long-term stability, the compound should be stored at 2-8°C . Some suppliers may recommend storage at -20°C, which is also an excellent practice, particularly for extended storage periods.[3] The core principle is to keep the reagent cold, dry, and away from light.

The causality behind this recommendation lies in the inherent reactivity of the boronic acid pinacol ester functional group. It is susceptible to thermal degradation and, most importantly, hydrolysis.[4][5] Storing at reduced temperatures significantly slows down the rate of these potential decomposition pathways.

Q2: How critical is it to protect this compound from moisture and air?

A2: It is critically important . The primary degradation pathway for all boronic acid pinacol esters is hydrolysis, where water cleaves the ester bond to form the corresponding boronic acid and pinacol.[4][6][7] This process can be catalyzed by acidic or basic conditions.[5][8] Additionally, the carbon-boron bond can be susceptible to oxidation.[5]

Therefore, you must:

  • Keep the container tightly closed when not in use.[9][10][11] Containers that have been opened must be carefully resealed to prevent leakage and moisture ingress.[3][12]

  • Store in a dry environment , preferably in a desiccator, especially after the container has been opened.

  • For maximum reagent integrity, consider storing and handling the compound under an inert atmosphere (e.g., argon or nitrogen).[13]

Q3: What solvents are recommended for preparing stock solutions?

A3: The choice of solvent depends on the downstream application and the required stability of the stock solution.

  • For Organic Synthesis: Use anhydrous aprotic solvents such as tetrahydrofuran (THF), dioxane, or dimethylformamide (DMF). The key is to use solvents with the lowest possible water content to prevent hydrolysis.[5]

  • For Biological Assays: Anhydrous dimethyl sulfoxide (DMSO) is a common choice.[14] However, be aware that DMSO is highly hygroscopic and will readily absorb atmospheric moisture. Always use freshly opened, anhydrous grade DMSO for preparing stock solutions intended for storage.

Avoid preparing stock solutions in protic solvents like water or methanol for long-term storage, as this will inevitably lead to significant hydrolysis of the ester.[4][6]

Q4: Is aminomethylboronic acid pinacol ester hydrochloride stable in aqueous solutions for experimental use?

A4: No, it has low stability in aqueous solutions. While the hydrochloride salt form is intended to improve solubility in polar solvents, the presence of water will initiate hydrolysis to the free boronic acid.[5][8] If your protocol requires an aqueous phase, you should prepare the solution immediately before use and understand that the active species may be, or may be converting to, the free boronic acid. For applications like Suzuki-Miyaura coupling, this in-situ hydrolysis under basic conditions is often a required step to generate the catalytically active species.[5]

Q5: What personal protective equipment (PPE) should be used when handling this compound?

A5: Standard laboratory PPE is required. This compound is classified as an irritant.[10] It can cause skin, eye, and respiratory tract irritation.[2][15][16]

  • Eye/Face Protection: Wear tightly fitting safety goggles or glasses with side-shields.[9][13]

  • Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber) and wear a lab coat.[9][13]

  • Respiratory Protection: Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhaling the powder.[9][10]

  • General Hygiene: Wash hands thoroughly after handling.[13][15]

Visual Workflow: Initial Compound Handling

A Receive Compound B Inspect Container for Damage A->B C Log Lot Number and Date B->C D Store Immediately at 2-8°C in a Desiccator C->D E Weigh Quickly in a Fume Hood (Minimize Air Exposure) D->E F Purge Headspace with Inert Gas (Ar/N2) E->F G Reseal Tightly and Return to Storage F->G

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of Aminomethylboronic Acid Pinacol Ester

Welcome to the technical support guide for aminomethylboronic acid pinacol ester and its salts. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for aminomethylboronic acid pinacol ester and its salts. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. A common experimental hurdle is the compound's poor or unpredictable solubility. This guide provides in-depth, field-tested solutions to diagnose and overcome these challenges, ensuring your reactions proceed smoothly and efficiently.

Part 1: Troubleshooting Guide & Core Concepts

This section addresses the most pressing solubility issues in a question-and-answer format, focusing on the underlying chemical principles.

Q1: Why is my aminomethylboronic acid pinacol ester not dissolving? It seems insoluble in everything!

This is the most common issue, and the answer lies in the molecule's dual nature and the specific form you are using. The compound exists in two primary forms:

  • The Free Base (-CH₂-NH₂) : This form has a non-polar, sterically bulky pinacol ester group, which favors solubility in organic solvents, and a polar primary amine. The result is often moderate solubility in a range of aprotic organic solvents but poor solubility in very non-polar solvents (like hexanes) or highly polar, protic solvents (like water).

  • The Hydrochloride Salt (-CH₂-NH₃⁺Cl⁻) : This is an ionic salt. The presence of the formal charge on the ammonium group drastically increases its polarity. Consequently, the HCl salt is often poorly soluble in common non-polar organic solvents (like toluene or THF) but shows improved solubility in polar solvents like DMSO, DMF, or aqueous mixtures.[1][2]

The critical first step is to verify which form of the reagent you have. Using the wrong solvent for a given form is the number one cause of solubility problems.

Q2: I've confirmed I have the HCl salt. How can I use it in my Suzuki-Miyaura coupling, which is run in anhydrous dioxane?

This is a classic scenario. Directly adding the polar HCl salt to a non-polar solvent like dioxane will result in a heterogeneous slurry, and the reaction will likely fail. The key is to perform an in-situ neutralization to generate the more organic-soluble free base right in the reaction flask.

Solution: In-Situ Deprotonation

  • Choose the Right Base : Your reaction already requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) for the catalytic cycle. This base can serve a dual purpose. However, for efficient deprotonation of the aminomethyl group, a soluble organic base is often more effective.

  • Add a Tertiary Amine : Add 1.0-1.1 equivalents of a non-nucleophilic tertiary amine base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) to your reaction mixture along with the aminomethylboronic acid pinacol ester HCl salt.

  • Mechanism : The tertiary amine will neutralize the HCl salt, forming the free base and a soluble triethylammonium chloride salt. The newly formed free base is significantly more soluble in organic solvents like dioxane or THF, allowing it to participate in the catalytic cycle.

Q3: I am using the free base, but it's still not dissolving well in my chosen solvent (e.g., THF). What are my options?

Even the free base can exhibit limited solubility. Here is a systematic approach to improve it:

  • Solvent Screening : If one solvent isn't working, try another. Aprotic solvents are generally preferred for the free base. A summary of suitable solvents is provided below.

  • Gentle Heating : Many solubility issues can be overcome by gently warming the mixture (e.g., to 40-60 °C) with stirring. Caution : Boronic acids and esters can be thermally sensitive and may decompose or engage in side reactions like protodeboronation at high temperatures.[3] Always heat gently and under an inert atmosphere.

  • Sonication : Using an ultrasonic bath can be highly effective. The high-frequency sound waves create cavitation, which helps to break apart solid aggregates and promote dissolution without excessive heating.

  • Co-Solvents : The use of a co-solvent can bridge polarity gaps. For Suzuki couplings, a mixture of a non-polar solvent with a polar aprotic one (e.g., Toluene/DMF or Dioxane/DMSO) can be effective. Often, a small amount of water is added to Suzuki reactions, which can also help solubilize inorganic bases and may impact the boronic ester's solubility.[4][5][6]

Solubility Reference Table
Reagent FormHigh SolubilityModerate SolubilityPoor/Insoluble
Free Base Chloroform, DichloromethaneTHF, Dioxane, Ethyl Acetate, Toluene, DMF, DMSOWater, Hexanes, Ether[7]
HCl Salt Water, Methanol, DMSODMFToluene, THF, Dioxane, Chloroform, Hexanes

This table is a general guide. Solubility can be concentration-dependent.

Part 2: Experimental Protocols & Workflows

Workflow: Troubleshooting Solubility Issues

This diagram outlines the logical steps to take when encountering a solubility problem with aminomethylboronic acid pinacol ester.

G A Solubility Issue Identified B Identify Reagent Form A->B C HCl Salt B->C It's a salt D Free Base B->D It's a free base E Use Polar Solvent (e.g., DMSO, DMF, H2O) C->E Reaction allows polar solvent F Reaction in Organic Solvent? C->F Reaction requires organic solvent H Use Aprotic Organic Solvent (e.g., THF, Dioxane, Toluene) D->H M Problem Solved E->M G Add 1.1 eq. Et3N or DIPEA (In-Situ Neutralization) F->G G->M I Still Insoluble? H->I J Apply Gentle Heat (40-60 °C) I->J K Apply Sonication J->K or L Use Co-Solvent (e.g., Toluene/DMF) K->L or L->M

Caption: Decision workflow for troubleshooting solubility.

Protocol: Suzuki-Miyaura Coupling with Aminomethylboronic Acid Pinacol Ester HCl Salt

This protocol demonstrates the in-situ neutralization technique for a typical cross-coupling reaction.

Materials:

  • Aryl Bromide (1.0 eq)

  • Aminomethylboronic acid pinacol ester HCl salt (1.2 eq)

  • Pd(dppf)Cl₂ (2 mol%)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 eq), Pd(dppf)Cl₂ (0.02 eq), and a stir bar.

  • Add anhydrous 1,4-dioxane to the vessel (to achieve a final concentration of ~0.1 M).

  • In a separate vial, add the aminomethylboronic acid pinacol ester HCl salt (1.2 eq) and K₂CO₃ (2.0 eq).

  • Add a minimal amount of degassed water to the vial (e.g., Dioxane/H₂O 4:1 v/v) and stir vigorously. The K₂CO₃ will act as the base to both neutralize the HCl salt and drive the catalytic cycle. The aqueous phase is necessary to dissolve the carbonate base.[4]

  • Transfer the aqueous slurry from the vial to the reaction vessel containing the aryl bromide and catalyst.

  • Ensure the reaction mixture is thoroughly degassed via three freeze-pump-thaw cycles or by bubbling with argon for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until completion.

Part 3: Frequently Asked Questions (FAQs)

Q: Can I just use more of the boronic ester if it's not dissolving? A: No, this is not recommended. An undissolved reagent cannot participate effectively in the reaction, and excess boronic ester can lead to higher levels of side products, such as homocoupling.[8] It is far better to solve the solubility issue first.

Q: My reaction mixture turned black. Is that normal? A: Yes, it is very common for palladium-catalyzed reactions to turn dark brown or black. This often indicates the formation of palladium(0) nanoparticles, which are the active catalytic species. This is not necessarily an indication of a failed reaction.[9]

Q: I'm concerned about the pinacol ester hydrolyzing, especially since I'm adding water. How can I prevent this? A: Pinacol esters are relatively stable to hydrolysis compared to boronic acids, but hydrolysis can occur, especially at physiological pH or with prolonged heating in aqueous media.[10][11] In many Suzuki reactions, a small amount of hydrolysis to the corresponding boronic acid is tolerated and may even be necessary for transmetalation.[8] To minimize hydrolysis, ensure your reaction is well-degassed to prevent oxidative degradation and run the reaction for the minimum time necessary.

Q: Why is the free base form so much more expensive than the HCl salt? A: The HCl salt is often the form that is directly isolated and purified after synthesis. Converting it to the free base requires an additional neutralization and extraction step, which adds to the manufacturing cost. For many applications, using the cheaper HCl salt with the in-situ neutralization technique described above is the most economical approach.

Visualizing the Chemistry: The Acid-Base Equilibrium

The solubility of aminomethylboronic acid pinacol ester is fundamentally governed by its acid-base chemistry. This diagram illustrates the equilibrium and how it dictates solvent preference.

Caption: Acid-base equilibrium dictates solubility.

References

  • HETEROCYCLES. (2014, November 17). A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. [Link]

  • Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • Sinochem Nanjing Corporation. 3-Aminocarbonylphenylboronic Acid, Pinacol Ester. [Link]

  • ResearchGate. Reagents and conditions. (a) 4-Aminophenylboronic acid pinacol ester or...[Link]

  • AWS. Direct Stereospecific Amination of Alkyl and Aryl Pinacol Boronates. [Link]

  • ACS Publications. (2024, March 14). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]

  • Arkat USA, Inc. (2022). Perfluorinated pinacol promotes efficient amidination of 2-aminophenylboronic acid. [Link]

  • National Institutes of Health. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]

  • eScholarship, University of California. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?[Link]

  • Reddit. (2026, February 12). Struggling on suzuki couplings. [Link]

  • KU ScholarWorks. Physical and Chemical Properties of Boronic Acids: Formulation Implications. [Link]

  • ResearchGate. (2013, February). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Semantic Scholar. (2013, February 1). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. [Link]

  • ResearchGate. Solubility temperatures of pinacol ester of phenylboronic acid (2) as a...[Link]

  • ResearchGate. (2020, June 6). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • National Institutes of Health. On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. [Link]

  • Amanote Research. (2014, November 3). Novel Boronic Acids/Esters for Cross-Coupling. [Link]

  • PubChem. 4-Aminomethylphenylboronic acid pinacol ester. [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura cross-couplings of secondary allylic boronic esters. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Suzuki Coupling: Aminomethylboronic Acid Pinacol Ester vs. Trifluoroborate Salts

In the landscape of modern drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the formation of carbon-carbon bonds. Its ability to forge connections between sp²...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the formation of carbon-carbon bonds. Its ability to forge connections between sp²-hybridized centers has made it a cornerstone in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceutically active molecules. A particularly valuable application of this chemistry is the introduction of the aminomethyl moiety, a key pharmacophore found in numerous bioactive compounds.

This guide provides an in-depth comparison of two prominent reagents used for this purpose: aminomethylboronic acid pinacol esters and potassium aminomethyl trifluoroborate salts. As a senior application scientist, my goal is not merely to present protocols but to delve into the causality behind experimental choices, offering a framework for rational reagent selection based on stability, reactivity, and application-specific demands.

The Organoboron Reagents: A Tale of Two Stabilities

The choice of an organoboron reagent is critical and is often a trade-off between stability and reactivity. Both pinacol esters and trifluoroborate salts serve as effective precursors to the active boronic acid species required for the Suzuki coupling's catalytic cycle, but they do so with markedly different characteristics.

Aminomethylboronic Acid Pinacol Esters

Boronic acid pinacol esters are widely used surrogates for their corresponding boronic acids.[1][2] The pinacol group enhances stability compared to the free boronic acid, preventing rapid protodeboronation and decomposition, which facilitates isolation, purification, and handling.[3] Many are commercially available or can be synthesized through established methods like the Miyaura borylation.[4]

However, they are not without their drawbacks. Pinacol esters are susceptible to hydrolysis, especially under the basic aqueous conditions typical of Suzuki couplings, which can complicate analysis and storage.[2][5] This hydrolysis is generally considered a necessary step to generate the more reactive boronic acid in situ for the crucial transmetalation step.[4][6]

Potassium Aminomethyl Trifluoroborate Salts

Introduced as robust and highly versatile coupling partners, potassium organotrifluoroborates have gained significant traction. These reagents are typically air- and moisture-stable, free-flowing crystalline solids with an indefinite shelf life, which is a significant advantage in both academic and industrial settings.[7][8]

Their enhanced stability is attributed to the tetracoordinate boron center, which "masks" the reactive boronic acid.[1] Under the reaction conditions, they are believed to undergo slow hydrolysis to release the corresponding boronic acid, which then enters the catalytic cycle.[9] This controlled release mechanism makes them exceptionally reliable coupling partners, often allowing for the use of near-stoichiometric quantities of the reagent.[7][10]

G cluster_0 Reagent Comparison Pinacol Aminomethylboronic Acid Pinacol Ester Pinacol_Pros Advantages + Moderate Stability + Good Solubility in Organic Solvents + Commercially Available Pinacol->Pinacol_Pros Pinacol_Cons Disadvantages - Susceptible to Hydrolysis - Potential for Protodeboronation - May Require Excess Reagent Pinacol->Pinacol_Cons Trifluoroborate Potassium Aminomethyl Trifluoroborate Salt Trifluoro_Pros Advantages + Excellent Bench Stability + Air and Moisture Insensitive + Crystalline Solids, Easy to Handle + Often Used Stoichiometrically Trifluoroborate->Trifluoro_Pros Trifluoro_Cons Disadvantages - Slower Hydrolysis to Active Species - May Require Specific Conditions - Less Soluble in Apolar Solvents Trifluoroborate->Trifluoro_Cons

Caption: Key advantages and disadvantages of each boron reagent class.

The Suzuki-Miyaura Catalytic Cycle: The Central Role of Transmetalation

Understanding the catalytic cycle is key to appreciating the nuances of these reagents. The generally accepted mechanism involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.

  • Transmetalation: The organic group is transferred from the boron atom to the palladium center. This is the rate-determining step in many cases and requires activation of the boron reagent by a base.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

The primary difference between pinacol esters and trifluoroborates lies in their entry into the transmetalation step. A base is required to form a more nucleophilic "ate" complex (e.g., [RB(OH)₃]⁻), which facilitates the transfer of the organic group to palladium.[11] Both reagents must first generate a boronic acid (or a related species) that can be activated by the base. The superior stability of trifluoroborates means their hydrolysis is often slower, which can influence reaction kinetics.

Caption: A generalized diagram of the Suzuki-Miyaura catalytic cycle.

Head-to-Head Performance Comparison

A direct comparison reveals distinct operational domains for each reagent. The choice is dictated by the specific synthetic challenge, including the nature of the coupling partners and the presence of sensitive functional groups.

FeatureAminomethylboronic Acid Pinacol EsterPotassium Aminomethyl Trifluoroborate Salt
Physical Form Often low-melting solids or oils.Crystalline, free-flowing solids.
Stability & Handling Moderate; susceptible to hydrolysis and requires careful storage, often under inert atmosphere.[5]Excellent; air- and moisture-stable, allowing for easy handling and long-term storage on the benchtop.[7]
Stoichiometry Often requires a slight to moderate excess (1.2–2.0 equiv.) to drive reactions to completion.Can be used in near-stoichiometric amounts (typically 1.05–1.2 equiv.), improving atom economy.[10][12]
Reactivity with Aryl Chlorides Can be effective, but challenging substrates may require more forcing conditions or specialized catalysts.Highly effective with a broad range of aryl and heteroaryl chlorides, including electron-rich and sterically hindered substrates.[7][10]
Functional Group Tolerance Good. The Suzuki coupling is inherently tolerant of many functional groups.Excellent. The mild conditions and high stability make it compatible with sensitive groups like esters, nitriles, and aldehydes.[10][13]
Key Advantage Traditional, well-understood reagent class with extensive literature precedence.Superior stability, handling, and reliability, making it ideal for complex, multi-step syntheses and library generation.
Key Disadvantage Potential for inconsistent reactivity due to degradation and hydrolysis.Hydrolysis to the active boronic acid can be slow, sometimes requiring longer reaction times or higher temperatures.

Field-Proven Experimental Protocols

The following protocols are representative and include insights into the rationale behind each step, reflecting best practices in a research and development setting.

Protocol 1: Suzuki Coupling with Boc-Aminomethylboronic Acid Pinacol Ester

This protocol outlines a general procedure for coupling an aryl bromide with a protected aminomethyl pinacol ester.

  • Materials:

    • Aryl bromide (1.0 mmol, 1.0 equiv)

    • Boc-aminomethylboronic acid pinacol ester (1.5 mmol, 1.5 equiv)

    • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv), aqueous 2M solution

    • 1,4-Dioxane (5 mL)

    • Schlenk flask or sealed microwave vial

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add the aryl bromide, Boc-aminomethylboronic acid pinacol ester, and Pd(PPh₃)₄.

      • Scientist's Note: Maintaining an inert atmosphere is crucial as the Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and formation of phosphine oxides.

    • Add the 1,4-dioxane, followed by the aqueous solution of K₂CO₃.

      • Scientist's Note: The biphasic solvent system is common. The base activates the boron reagent, and the water helps solubilize the base and facilitates the hydrolysis of the pinacol ester to the active boronic acid.

    • Degas the mixture by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.

      • Scientist's Note: Thorough degassing is one of the most critical steps for reproducibility. Dissolved oxygen can significantly hinder the reaction.

    • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki Coupling with Potassium (Boc-Aminomethyl)trifluoroborate

This protocol is adapted from the highly successful methods developed by Molander and coworkers.[10][12]

  • Materials:

    • Aryl chloride (1.0 mmol, 1.0 equiv)

    • Potassium (Boc-aminomethyl)trifluoroborate (1.05 mmol, 1.05 equiv)

    • Palladium(II) Acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)

    • SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.10 mmol, 10 mol%)

    • Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv), solid

    • Toluene (4 mL) and Water (1 mL)

    • Sealed reaction vial

  • Procedure:

    • To a reaction vial, add the aryl chloride, potassium (Boc-aminomethyl)trifluoroborate, Pd(OAc)₂, SPhos, and solid K₂CO₃.

      • Scientist's Note: The use of an air-stable Pd(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like SPhos is key. This combination forms a highly active Pd(0) species in situ that is efficient for the challenging oxidative addition to aryl chlorides.

    • Evacuate and backfill the vial with an inert atmosphere (Argon or Nitrogen) three times.

    • Add the degassed toluene and degassed water.

      • Scientist's Note: While the trifluoroborate salt is bench-stable, the catalyst is not. Degassing the solvents remains a critical step for ensuring high yields and catalyst longevity.

    • Seal the vial tightly and heat the reaction mixture to 85 °C in a preheated oil bath or heating block.

    • Stir vigorously for 18-24 hours. Monitor the reaction by LC-MS.

      • Scientist's Note: Vigorous stirring is essential in biphasic reactions to maximize the interfacial area and promote phase transfer of the reagents.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and pass through a short plug of celite to remove inorganic salts and palladium black.

    • Wash the filtrate with water, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the residue by flash column chromatography.

Conclusion and Strategic Recommendations

Both aminomethylboronic acid pinacol esters and potassium aminomethyl trifluoroborate salts are powerful reagents for installing the aminomethyl fragment via Suzuki-Miyaura coupling. The choice between them is a strategic one based on the project's specific needs.

  • Choose Aminomethylboronic Acid Pinacol Esters for:

    • Simpler, less challenging coupling partners (e.g., aryl iodides and bromides).

    • Situations where cost is a primary driver and the reagent can be used freshly prepared or from a trusted source.

    • Well-established legacy procedures.

  • Choose Potassium Aminomethyl Trifluoroborate Salts for:

    • Couplings with challenging substrates, particularly aryl and heteroaryl chlorides.

    • Large-scale synthesis or medicinal chemistry campaigns where reproducibility, reliability, and ease of handling are paramount.

    • Syntheses involving sensitive functional groups that benefit from mild, predictable reaction conditions.[14]

    • Applications where high atom economy is desired due to the use of near-stoichiometric quantities.

Ultimately, the development of potassium aminomethyl trifluoroborates represents a significant advancement, offering a solution to the inherent stability issues of traditional boronic acids and esters. For researchers and drug development professionals, their superior handling properties and broad scope make them a highly attractive and often superior choice for the robust synthesis of aminomethylated compounds.

References

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. Organic Letters, 13(15), 3956–3959. [Link]

  • Molander, G. A., & Brown, A. R. (2012). A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 77(17), 7538–7548. [Link]

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters. [Link]

  • Molander, G. A., & Beaumard, F. (2011). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. Organic Letters, 13(15), 3948–3951. [Link]

  • Molander, G. A., & Shin, I. (2012). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates. The Journal of Organic Chemistry, 77(12), 5552–5556. [Link]

  • Molander, G. A., & Ham, J. (2006). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters, 8(13), 2767–2770. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Zhang, P. et al. (2017). Synthesis and applications of aminoboronic acids. Thesis. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. ChemInform Abstract: Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. [Link]

  • Li, M. et al. (2018). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Molecules, 23(5), 1049. [Link]

  • Wang, W. et al. (2014). A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. Heterocycles, 89(12), 2738-2745. [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 130(48), 16484–16494. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Molander, G. A. et al. (2008). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 73(7), 2652–2659. [Link]

  • Jäkel, C. et al. (2018). Suzuki Cross-Coupling of [2.2]Paracyclophane Trifluoroborates with Pyridyl and Pyrimidyl Building Blocks. ACS Omega, 3(10), 12698–12704. [Link]

  • ResearchGate. Boronic acids and boronic acid esters used in the Suzuki couplings with 4. [Link]

  • Singh, A. K. et al. (2015). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. Synthesis, 47(15), 2265-2272. [Link]

  • ResearchGate. (a) Representative Suzuki coupling reaction and hydrolysis products for.... [Link]

Sources

Comparative

Comparison of aminomethylboronic acid pinacol ester with other boronic esters

The Application Scientist’s Guide to α -Aminoboronic Esters: Aminomethylboronic Acid Pinacol Ester vs. Alternative Warheads α -Aminoboronic acids have revolutionized medicinal chemistry, serving as the critical "warhead"...

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Author: BenchChem Technical Support Team. Date: March 2026

The Application Scientist’s Guide to α -Aminoboronic Esters: Aminomethylboronic Acid Pinacol Ester vs. Alternative Warheads

α -Aminoboronic acids have revolutionized medicinal chemistry, serving as the critical "warhead" in blockbuster proteasome inhibitors like Bortezomib and Ixazomib[1], as well as β -lactamase inhibitors like Vaborbactam[2]. The synthesis of these complex molecules heavily relies on the strategic selection of boronic ester protecting groups.

This guide provides an objective, data-driven comparison of aminomethylboronic acid pinacol ester (AMBAPE) against other prominent boronic esters (e.g., pinanediol, MIDA, and catechol esters). By analyzing reactivity, stability, and synthetic utility, we aim to equip drug development professionals with the mechanistic insights needed to optimize their synthetic workflows.

Structural and Mechanistic Significance of α -Aminoboronic Acids

The pharmacological power of α -aminoboronic acids lies in the unique electronic properties of the boron atom. Boron's empty p-orbital acts as a highly effective Lewis acid, rendering it capable of forming a reversible, covalent tetrahedral adduct with the nucleophilic hydroxyl groups of catalytic threonine or serine residues in target enzymes[1].

Mechanism Substrate Target Enzyme (e.g., 20S Proteasome Thr1) Complex Reversible Tetrahedral Boronate Adduct Substrate->Complex Nucleophilic Attack Inhibitor α-Aminoboronic Acid Warhead Inhibitor->Complex Empty p-orbital

Figure 1: Mechanism of proteasome inhibition via reversible tetrahedral boronate adduct formation.

Because the free boronic acid is highly reactive and prone to degradation (e.g., protodeboronation or oxidation), it must be masked as an ester during the multi-step synthesis of the peptide backbone. The choice of this ester dictates the scalability, cost, and stereochemical strategy of the entire synthetic route.

Comparative Analysis: AMBAPE vs. Alternatives

The Chiral Auxiliary Dilemma: Pinacol vs. Pinanediol

Historically, the synthesis of α -aminoboronic acids utilized the Matteson homologation, which relies on the chiral auxiliary (+)-pinanediol to induce strict stereoselectivity[3]. While highly effective for asymmetric synthesis, pinanediol is exceptionally expensive and must be destructively cleaved at the end of the synthesis, severely impacting the cost-efficiency of API manufacturing.

Aminomethylboronic acid pinacol ester , conversely, utilizes the achiral, highly cost-effective pinacol group. Causality for selection: To circumvent the high cost of pinanediol, modern industrial routes utilize racemic pinacol esters. The racemic AMBAPE is coupled with a chiral amino acid (such as L-phenylalanine), generating a mixture of diastereomers that can be easily separated via crystallization or chromatography[4][5]. This strategic shift drastically reduces the cost of goods while maintaining high enantiomeric purity in the final drug substance.

Reactivity vs. Stability: Pinacol vs. MIDA Esters

N-Methyliminodiacetic acid (MIDA) boronates are sp³-hybridized, as the nitrogen lone pair coordinates directly to the boron atom. This makes MIDA esters incredibly stable, particularly in harsh Suzuki-Miyaura cross-coupling conditions.

However, the primary synthetic application of AMBAPE is not cross-coupling, but rather amide bond formation (peptide coupling) at the adjacent amine[6]. Pinacol esters are sp²-hybridized, leaving the boron atom uncoordinated but sterically shielded. This provides the perfect balance: the pinacol group is stable enough to survive standard HATU/EDC peptide coupling conditions, yet reactive enough to be easily transesterified or hydrolyzed later—a process that is notoriously difficult with MIDA esters[2].

Aliphatic vs. Aryl Boronic Esters

Unlike robust arylboronic esters, aliphatic α -aminoboronic esters are highly susceptible to degradation. Smaller esters, such as catechol or dimethyl esters, fail to provide sufficient steric bulk, leading to rapid hydrolysis or oxidation on the benchtop. The tetramethyl backbone of the pinacol ester provides a robust steric shield that protects the fragile aliphatic C-B bond during multi-step peptide synthesis[7].

Quantitative Performance Data

The following table summarizes the operational parameters of AMBAPE compared to alternative boronic esters used in medicinal chemistry.

Property / ParameterPinacol Ester (AMBAPE)(+)-Pinanediol EsterMIDA EsterCatechol Ester
Hybridization sp²sp²sp³sp²
Stereocontrol None (Achiral)High (Chiral Auxiliary)None (Achiral)None (Achiral)
Relative Cost LowVery High (7-10x Pinacol)ModerateLow
Stability (Benchtop) High (Sterically hindered)HighVery HighLow (Moisture sensitive)
Deprotection Method Diethanolamine transesterification or acidic hydrolysisOxidative cleavage or strong Lewis acidsMild aqueous base (e.g., NaHCO₃)Mild aqueous hydrolysis
Primary Application Racemic peptide coupling & diastereomeric resolutionAsymmetric Matteson homologationIterative cross-couplingRapid, in-situ reactivity

Visualizing the Synthetic Workflows

The shift from pinanediol to pinacol in the synthesis of proteasome inhibitors represents a masterclass in process optimization.

Workflow cluster_pinanediol Traditional Route (Pinanediol) cluster_pinacol Modern Route (Pinacol) Start Alkyl Boronic Ester Precursor Pinanediol (+)-Pinanediol Chiral Auxiliary Start->Pinanediol Pinacol Pinacol (Achiral, Cost-Effective) Start->Pinacol Asymmetric Asymmetric Matteson Homologation Pinanediol->Asymmetric Deprotect_Pin Harsh Deprotection (Loss of expensive auxiliary) Asymmetric->Deprotect_Pin API Bortezomib / Ixazomib (Active API) Deprotect_Pin->API Racemic Racemic Homologation & Peptide Coupling Pinacol->Racemic Resolution Diastereomeric Resolution (e.g., via L-Phe) Racemic->Resolution Resolution->API

Figure 2: Synthetic workflow comparison for Bortezomib using Pinanediol versus Pinacol protective groups.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to confirm reaction success.

Protocol A: Amide Coupling of AMBAPE with Carboxylic Acids

Purpose: To attach the α -aminoboronic acid warhead to a peptide backbone. Causality: HATU is selected over EDC/HOBt due to its superior efficiency in coupling sterically hindered aliphatic amines, minimizing epimerization of the adjacent chiral centers[2][6].

  • Preparation: Suspend the carboxylic acid (1.0 eq), HATU (1.0 eq), and aminomethylboronic acid pinacol ester hydrochloride (1.0 eq) in anhydrous DMF (or DCM) at 0 °C under an inert atmosphere[2][6].

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.5 eq) dropwise to the suspension. The reaction mixture will gradually turn homogeneous[6].

  • Propagation: Allow the reaction to warm to room temperature and stir overnight.

  • Self-Validation Checkpoint: Perform LC-MS analysis. The pinacol ester is highly stable to standard reverse-phase LC conditions; look for the distinct isotopic pattern of boron ( 10 B and 11 B ratio of ~1:4) at the expected [M+H]⁺ mass.

  • Workup: Partition the mixture between half-saturated aqueous NaHCO₃ and EtOAc. Extract the aqueous phase with EtOAc, dry the combined organics over MgSO₄, and concentrate under reduced pressure[6].

Protocol B: Deprotection via Diethanolamine (DEA) Transesterification

Purpose: To unmask the pinacol ester to the active free boronic acid. Causality: Direct acidic hydrolysis of pinacol esters is notoriously sluggish due to the thermodynamic stability of the pinacol-boron bond. By adding diethanolamine (DEA), a highly stable, spirocyclic boralactonate complex is formed. Because this DEA-boronate complex is insoluble in ethereal solvents, it precipitates out of solution, utilizing Le Chatelier's principle to drive the transesterification to completion[7].

  • Transesterification: Dissolve the pinacol ester peptide in a mixture of diethyl ether and THF. Add diethanolamine (1.2 eq) and stir at room temperature.

  • Self-Validation Checkpoint: Within 2-4 hours, a dense white precipitate will form. This visual cue confirms the successful formation of the DEA-boronate complex and the displacement of pinacol[7].

  • Isolation: Filter the white precipitate and wash thoroughly with cold diethyl ether to remove the liberated pinacol.

  • Hydrolysis: Suspend the DEA-complex in a biphasic mixture of methanol, n-hexane, and 1 M aqueous HCl. Stir vigorously. The acidic conditions rapidly cleave the DEA complex, and the free boronic acid partitions into the organic layer, preventing degradation.

References

  • Synthesis of α-aminoboronic acids - Chemical Society Reviews Source: Royal Society of Chemistry (RSC) URL:[Link][1]

  • Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents Source: National Institutes of Health (NIH) / PubMed Central URL:[Link][2]

  • WO2014139008A1 - Small molecule modulators of pcsk9 and methods of use thereof Source: Google Patents URL:[6]

  • BORTEZOMIB, PS 341 - New Drug Approvals Source: New Drug Approvals URL:[Link]

  • US8497374B2 - Process for preparing and purifying bortezomib Source: Google Patents URL:[4]

  • Synthesis of Novel Multifunctional bora-Ibuprofen Derivatives Source: Semantic Scholar / MDPI URL:[Link][7]

  • Design and Discovery of Boronic Acid Drugs Source: eScholarship@McGill URL:[Link][3]

  • CN101812026A - Method for synthesizing bortezomib Source: Google Patents URL:[5]

Sources

Validation

A Comparative Guide to the Applications of Aminomethylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of boron-containing moieties has become a cornerstone for...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of boron-containing moieties has become a cornerstone for the development of novel therapeutics and functional materials. Among the diverse array of organoboron reagents, aminomethylboronic acid pinacol ester has emerged as a particularly versatile and valuable building block. This guide provides an in-depth technical comparison of its applications, performance against alternatives, and detailed experimental insights to empower researchers in their synthetic endeavors.

The Stability Advantage: A Foundation for Reliable Synthesis

A critical consideration in the selection of a synthetic reagent is its stability and ease of handling. Aminomethylboronic acid pinacol ester offers a significant advantage over its corresponding free boronic acid. Boronic acids are known to be susceptible to various decomposition pathways, including oxidation and protodeboronation, particularly under aqueous basic conditions, which can compromise their shelf-life and lead to inconsistent reaction yields.[1][2]

In contrast, the pinacol ester of aminomethylboronic acid is a more robust and often crystalline solid that is easier to handle, purify via chromatography, and store for extended periods.[1] This enhanced stability is a key factor in its widespread adoption, especially in multi-step syntheses and high-throughput screening applications where reagent reliability is paramount.[1] While boronic acids can be more reactive in some cases, the trade-off for the enhanced stability and handling of the pinacol ester often proves beneficial for overall synthetic efficiency.[1]

Suzuki-Miyaura Cross-Coupling: A Workhorse Reaction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds.[3][4] Aminomethylboronic acid pinacol ester serves as an effective coupling partner in these reactions, allowing for the introduction of the aminomethylphenyl group into a wide range of molecules.

Performance Comparison:

While free boronic acids are generally considered more reactive in Suzuki-Miyaura couplings, the pinacol ester can be effectively utilized, often with the advantage of in situ hydrolysis to the active boronic acid under the basic reaction conditions.[5] This approach combines the stability of the pinacol ester for storage and handling with the reactivity of the free boronic acid during the reaction.

ReagentReactivityStability & HandlingTypical Application
Aminomethylboronic Acid HigherLower, prone to decomposition[2]When maximizing reaction rate is the primary goal[1]
Aminomethylboronic Acid Pinacol Ester Moderate (in situ hydrolysis)Higher, easier to handle and store[1]When stability, purity, and long-term storage are critical[1]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-(Aminomethyl)phenylboronic Acid Pinacol Ester with an Aryl Bromide

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with 4-(aminomethyl)phenylboronic acid pinacol ester.

  • Materials:

    • Aryl bromide (1.0 equiv)

    • 4-(Aminomethyl)phenylboronic acid pinacol ester (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • SPhos (4 mol%)

    • Potassium phosphate (K₃PO₄) (3.0 equiv)

    • Toluene

    • Water

  • Procedure:

    • To a dry reaction vessel, add the aryl bromide, 4-(aminomethyl)phenylboronic acid pinacol ester, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add degassed toluene and water (typically a 10:1 ratio of toluene to water).

    • Heat the reaction mixture to 80 °C and stir for 18 hours, or until reaction completion is observed by TLC or LC-MS.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Workflow reagents 1. Combine Reactants: Aryl Bromide 4-(Aminomethyl)phenylboronic Acid Pinacol Ester Pd(OAc)₂/SPhos K₃PO₄ inert 2. Inert Atmosphere: Evacuate & Backfill with Ar/N₂ reagents->inert solvent 3. Add Solvents: Degassed Toluene Water inert->solvent reaction 4. Reaction: Heat to 80°C Stir for 18h solvent->reaction workup 5. Workup: Cool & Dilute Wash with H₂O/Brine reaction->workup purification 6. Purification: Dry, Concentrate Column Chromatography workup->purification product 7. Final Product: Coupled Product purification->product

Caption: Workflow for Suzuki-Miyaura Coupling.

The Petasis Reaction: A Versatile Multicomponent Coupling

The Petasis reaction, or Petasis borono-Mannich (PBM) reaction, is a powerful multicomponent reaction that combines an amine, a carbonyl compound, and an organoboronic acid to form substituted amines.[6][7][8] This reaction is highly valued for its ability to generate molecular complexity in a single step and its tolerance of a wide range of functional groups.[7]

Performance Insights:

The use of boronic acid pinacol esters in the Petasis reaction has shown variable results.[9] While boronic acids are the more common and generally more reactive partners, pinacol esters can participate, though sometimes with lower efficiency, particularly with primary amines. The reaction of pinacol allenylboronate with primary and secondary amines, for instance, has been reported to give poor yields under non-optimized conditions.[9] The choice between the free boronic acid and the pinacol ester will depend on the specific substrates and reaction conditions, with the free acid often being the preferred starting point for maximizing yield.

Petasis_Reaction cluster_reactants Reactants Amine Amine (R¹R²NH) Intermediate In situ formation of Iminium Ion and Boronate Amine->Intermediate Carbonyl Carbonyl (R³CHO) Carbonyl->Intermediate Boronic_Ester Aminomethylboronic Acid Pinacol Ester Boronic_Ester->Intermediate Product α-Amino Acid Derivative Intermediate->Product

Caption: General Scheme of the Petasis Reaction.

Bioconjugation: Modifying Peptides and Proteins

The aminomethylphenylboronic acid moiety is a valuable tool in bioconjugation, enabling the site-specific modification of peptides and proteins.[10][11] This is particularly relevant in the development of targeted therapeutics and diagnostic agents.

Methodology Comparison:

Two primary strategies exist for incorporating this functionality into peptides: solid-phase synthesis using a pre-functionalized amino acid building block and solution-phase modification of a synthesized peptide.

MethodDescriptionAdvantagesDisadvantages
Solid-Phase Synthesis Incorporation of a commercially unavailable pinacol-protected boronate ester amino acid building block during peptide synthesis.[10]Site-specific incorporation.Requires synthesis of specialized building blocks.
Solution-Phase Alkylation Alkylation of a secondary amine on a synthesized peptide with o-(bromomethyl)phenylboronic acid.[10]Utilizes a commercially available reagent; can be performed post-synthesis.May require optimization to ensure specificity and avoid side reactions.

Experimental Protocol: Solution-Phase Alkylation of a Peptide

This protocol describes a general method for the solution-phase alkylation of a peptide containing a secondary amine with o-(bromomethyl)phenylboronic acid.[10]

  • Materials:

    • Peptide containing a secondary amine (e.g., a lysine residue modified to have a secondary amine)

    • o-(Bromomethyl)phenylboronic acid

    • Diisopropylethylamine (DIPEA)

    • Dimethylformamide (DMF)

    • Reverse-phase HPLC for purification

  • Procedure:

    • Dissolve the peptide in DMF.

    • Add DIPEA to the peptide solution to act as a base.

    • Add a solution of o-(bromomethyl)phenylboronic acid in DMF to the peptide solution.

    • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by LC-MS.

    • Once the reaction is complete, quench the reaction by adding water.

    • Purify the boronic acid-functionalized peptide by reverse-phase HPLC.

    • Characterize the final product by mass spectrometry.

Fluorescent Sensors: Detecting Biologically Relevant Molecules

The interaction of boronic acids with diols to form cyclic boronate esters is a well-established principle for the design of fluorescent sensors for saccharides and other biologically important molecules.[12][13][14] The aminomethyl group can play a crucial role in modulating the fluorescence properties of these sensors.

Mechanism of Action: Photo-induced Electron Transfer (PET)

Many fluorescent sensors based on aminomethylphenylboronic acid operate via a photo-induced electron transfer (PET) mechanism. In the absence of the target analyte (e.g., a saccharide), the lone pair of electrons on the amino group can quench the fluorescence of an appended fluorophore through PET. Upon binding of a diol to the boronic acid, the Lewis acidity of the boron center increases, which in turn decreases the electron-donating ability of the amino group. This inhibits the PET process, leading to a "turn-on" of fluorescence.

PET_Sensor_Mechanism cluster_off Fluorescence OFF (No Analyte) cluster_on Fluorescence ON (Analyte Bound) Fluorophore_Off Fluorophore PET_Off Photo-induced Electron Transfer Fluorophore_Off->PET_Off Quenching Amino_Group_Off Aminomethyl Group Amino_Group_Off->PET_Off Boronate_Ester Boronate Ester (Bound Analyte) Fluorophore_On Fluorophore PET_On PET Inhibited Fluorophore_On->PET_On Emission Analyte Diol-containing Analyte Analyte->Boronate_Ester Binding

Caption: Mechanism of a PET-based fluorescent sensor.

Performance Comparison:

The performance of a fluorescent sensor is evaluated based on its sensitivity, selectivity, and the magnitude of the fluorescence change upon analyte binding. While a direct quantitative comparison with all other sensor types is beyond the scope of this guide, aminomethylphenylboronic acid-based sensors have demonstrated high sensitivity for saccharides, with some monoboronic acid sensors showing remarkable selectivity for glucose over fructose, which is advantageous for physiological glucose sensing.[13]

Conclusion

Aminomethylboronic acid pinacol ester is a highly valuable and versatile reagent in the toolkit of the modern chemist. Its enhanced stability compared to the free boronic acid makes it a reliable building block for complex syntheses. Its utility in cornerstone reactions like the Suzuki-Miyaura and Petasis couplings, coupled with its growing applications in bioconjugation and the development of fluorescent sensors, underscores its importance in drug discovery and materials science. By understanding the comparative performance and experimental nuances of this reagent, researchers can more effectively harness its potential to drive innovation in their respective fields.

References

  • Highly Water Soluble Monoboronic Acid Probes that Shows Optical Sensitivity to Glucose Based on 4-Sulfo-1,8-Naphthalic Anhydride. PMC. [Link]

  • Monoboronic Acid Sensor That Displays Anomalous Fluorescence Sensitivity to Glucose. PMC. [Link]

  • Molecular Boronic Acid-Based Saccharide Sensors. ePrints Soton. [Link]

  • An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. PMC. [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters. FASEB. [Link]

  • An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. New Journal of Chemistry (RSC Publishing). [Link]

  • Anthracene-(aminomethyl)phenylboronic acid ester-immobilized glass substrates as fluorescent sensing materials based on photo-induced electron transfer for detection and visualization of water. Sensors & Diagnostics (RSC Publishing). [Link]

  • Petasis Reaction. Organic Chemistry Portal. [Link]

  • Petasis reaction. Wikipedia. [Link]

  • Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. ResearchGate. [Link]

  • 15.1.7 Peptide Boronic Acids. Science of Synthesis. [Link]

  • Something Unique or Methyl, Butyl, Futile? Born again Boron. Scientific Update. [Link]

  • A Study of the Petasis Reactions of Pinacol Allenylboronate and Potential Applications to Bioactive Alkaloid Synthesis. University of Wollongong - Figshare. [Link]

  • (a) The fluorescence sensing mechanism for saccharides based on an... ResearchGate. [Link]

  • Catalytic Diastereoselective Petasis Reactions. PMC. [Link]

  • Preparation and Evaluation of Small Peptide Binding Boronic Acid Probes for Bioconjugation. ERA. [Link]

  • The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). Drug Discovery Today: Technologies. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. [Link]

  • Suzuki–Miyaura reaction of aryl halides with boronic acids and pinacol... ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

Comparative

Green Chemistry Metrics for Reactions Involving Aminomethylboronic Acid Pinacol Ester: A Comparative Guide

Executive Summary Aminomethylboronic acid pinacol ester (AMBPin) is an indispensable building block in modern medicinal chemistry. It serves as a critical intermediate for synthesizing α -aminoboronic acids, including FD...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminomethylboronic acid pinacol ester (AMBPin) is an indispensable building block in modern medicinal chemistry. It serves as a critical intermediate for synthesizing α -aminoboronic acids, including FDA-approved therapeutics such as the proteasome inhibitor bortezomib and the non- β -lactam β -lactamase inhibitor vaborbactam[1],[2].

However, the conventional functionalization of AMBPin—typically via amide coupling or Matteson homologation—relies heavily on toxic organic solvents (e.g., DCM, DMF) and stoichiometric coupling reagents (e.g., HATU, DIPEA). These traditional batch processes generate substantial chemical waste, often yielding an Environmental Factor (E-factor) exceeding 100, which is at the extreme upper limit of the pharmaceutical industry average[2].

This guide provides an objective, data-driven comparison between traditional batch synthesis and emerging green continuous-flow methodologies. By analyzing Process Mass Intensity (PMI) and E-factor, we demonstrate how transitioning to greener solvents (like 2-MeTHF) and flow chemistry can drastically reduce waste while improving reaction fidelity and preventing unwanted side reactions.

Mechanistic Workflow & Logical Relationships

G AMBPin AMBPin (Starting Material) Batch Traditional Batch (DCM/DMF, HATU) AMBPin->Batch High PMI/E-factor Flow Green Flow Chemistry (2-MeTHF, Continuous) AMBPin->Flow Low PMI/E-factor API Target APIs (Bortezomib, Vaborbactam) Batch->API >60h, High Waste Flow->API 27 min, Reduced Waste

Workflow comparison of AMBPin functionalization via traditional batch versus continuous flow.

The Pillars of Green Chemistry Metrics

To objectively evaluate the sustainability of AMBPin reactions, we utilize two primary metrics:

  • Process Mass Intensity (PMI): The total mass of materials (reagents, solvents, water) used to produce a specified mass of product. An ideal PMI is 1. The score considers solvent selection, energy consumption, and toxicity of materials[3].

  • E-factor: The ratio of the mass of waste generated to the mass of product obtained. The pharmaceutical industry average ranges from 25 to 100[2].

Comparative Analysis: Traditional vs. Green Alternatives

Traditional Batch Amide Coupling

In standard protocols, AMBPin hydrochloride is coupled with a carboxylic acid using HATU and DIPEA in DCM or DMF[4].

  • Causality & Drawbacks: While HATU rapidly forms an active ester, it generates stoichiometric phosphine oxide and uronium byproducts. Furthermore, the use of DCM and DIPEA can surprisingly trigger the in situ hydrolysis of the pinacol ester to the free boronic acid[4]. This unwanted side reaction complicates purification, lowers the overall yield of the desired pinacol ester intermediate, and inflates the PMI significantly due to the need for extensive aqueous workups and column chromatography.

Green Continuous-Flow Chemistry

Recent advancements leverage continuous-flow microreactors and green solvents like 2-methyltetrahydrofuran (2-MeTHF)[5],[2].

  • Causality & Advantages: 2-MeTHF is a bio-renewable solvent that offers excellent phase separation during inline aqueous extractions, eliminating the need for halogenated solvents like DCM[5]. Flow chemistry enhances heat dissipation and mass transfer. For instance, the synthesis of the key vaborbactam intermediate via flow mode slashes the total reaction time from over 60 hours in batch to just 27 minutes[2]. Furthermore, continuous tube production without isolation drastically reduces the effluent burden on the environment compared to traditional round-bottom flasks[3].

Quantitative Data Comparison
Metric / ParameterTraditional Batch SynthesisGreen Continuous-Flow Synthesis
Solvent System DCM or DMF2-MeTHF / Aqueous biphasic
Coupling Reagents HATU / DIPEACatalytic / Greener alternatives (e.g., T3P)
Reaction Time > 60 hours~ 27 minutes
E-factor > 100 (High waste)~ 25 (Industry-leading)
PMI > 150< 40
Side Reactions High risk of in situ pinacol ester hydrolysisMinimized due to precise residence time

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I emphasize that protocols must be inherently self-validating. The choices of stoichiometry, temperature, and residence time are mathematically derived to ensure complete conversion while preventing degradation.

Protocol A: Traditional Batch Coupling (Baseline)

Objective: Synthesize an α -aminoboronic acid derivative using AMBPin.

  • Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DCM (0.1 M). Stir at 0 °C for 15 minutes.

    • Reasoning: Pre-activation minimizes the exposure of AMBPin to unreacted base, reducing side reactions.

  • Coupling: Add AMBPin hydrochloride (1.0 eq) followed by dropwise addition of DIPEA (3.0 eq).

    • Caution: Excess base in DCM is known to promote unwanted pinacol ester hydrolysis[4].

  • Propagation: Allow the mixture to warm to room temperature and stir for 16 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM. Dry over MgSO4​ and concentrate.

  • Validation: Analyze via 11B NMR. A shift from ~30 ppm (pinacol ester) to ~18 ppm indicates unwanted hydrolysis to the free boronic acid.

Protocol B: Green Continuous-Flow Coupling

Objective: High-throughput, low-PMI synthesis of AMBPin derivatives.

  • System Preparation: Set up a dual-syringe pump system connected to a T-mixer and a perfluoroalkoxy (PFA) tubular reactor (e.g., 10 mL volume).

  • Feed A: Prepare a 0.5 M solution of the carboxylic acid and a greener coupling agent (e.g., T3P) in 2-MeTHF.

    • Reasoning: 2-MeTHF is bio-derived and allows for seamless downstream liquid-liquid separation[5].

  • Feed B: Prepare a 0.5 M solution of AMBPin hydrochloride and an inorganic base (e.g., aqueous K2​CO3​ ) to avoid homogeneous organic bases.

  • Execution: Pump Feed A and Feed B at equal flow rates (e.g., 0.185 mL/min) to achieve a residence time of exactly 27 minutes at 40 °C[2].

    • Reasoning: The precise, shortened residence time prevents the thermodynamic hydrolysis of the boronic ester.

  • Inline Workup: Direct the reactor effluent into an inline phase separator with water. Collect the organic 2-MeTHF stream.

  • Validation: The E-factor is calculated by dividing the mass of the aqueous waste and unreacted starting materials by the mass of the isolated product. Expected E-factor is 25[2].

Conclusion

Transitioning from traditional batch reactions to continuous-flow systems using green solvents (2-MeTHF) fundamentally transforms the sustainability profile of AMBPin functionalization. By reducing the E-factor to 25 and minimizing residence times, researchers can efficiently scale critical intermediates for drugs like bortezomib and vaborbactam without compromising scientific integrity or environmental safety.

Sources

Safety & Regulatory Compliance

Safety

Aminomethylboronic acid pinacol ester hydrochloride proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development teams and synthetic laboratories on the lifecycle management of critical building blocks. Aminomethylboronic acid pinacol ester hydrochloride...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams and synthetic laboratories on the lifecycle management of critical building blocks. Aminomethylboronic acid pinacol ester hydrochloride (CAS: 298689-75-5)[1][2] is a highly versatile reagent, heavily utilized in Suzuki-Miyaura cross-couplings and the synthesis of therapeutic agents, such as PCSK9 modulators[3].

However, its disposal is often mishandled. Standard operating procedures frequently overlook the dual-hazard nature of this compound: the environmental mobility of the boron core and the halogenated waste classification triggered by the hydrochloride salt.

This guide provides a self-validating, mechanistic approach to the operational handling and disposal of aminomethylboronic acid pinacol ester hydrochloride, ensuring absolute regulatory compliance and laboratory safety.

Mechanistic Hazards & Environmental Causality

To manage waste effectively, we must first understand the molecular behavior of the compound during a typical reaction workup:

  • Boron Mobility in Aqueous Systems: At a circumneutral pH, aqueous boron predominantly exists as an uncharged boric acid complex, [B(OH)3​]0 (pKa ~9.1)[4]. Because it lacks a charge, it does not naturally precipitate or bind to standard soils or municipal wastewater filters[4]. If flushed down the drain, it bypasses standard water treatment facilities, leading to boron toxicity in downstream agricultural and aquatic ecosystems.

  • The Hydrochloride (HCl) Factor: The reagent is supplied as an HCl salt to protect the primary amine[1]. During basic reaction conditions (e.g., using NaHCO3​ or DIPEA), the salt is neutralized, generating free chloride ions ( Cl− )[3]. This means your aqueous washings are now rich in inorganic chlorides, and any organic solvents used must be evaluated for halogen cross-contamination.

  • Pinacol Organic Load: If the boronic ester hydrolyzes, free pinacol is released. Pinacol is a highly stable diol that contributes heavily to the chemical oxygen demand (COD) of waste streams and requires high-temperature incineration[5].

Quantitative Data & Disposal Parameters

To standardize your laboratory's waste profiling, utilize the following operational parameters:

Parameter / PropertyValue / GuidelineOperational Implication
CAS Number 298689-75-5[1]Essential for accurate SDS tracking and waste manifesting.
Molecular Formula C7​H16​BNO2​⋅HCl [2]Indicates the presence of both boron and a halogen (Cl).
Aqueous Boron Limit Typically < 1.0 – 5.0 mg/L[4]Critical: Dictates that aqueous washings cannot go down the drain.
Waste Classification Halogenated / Boron-bearingMust be segregated from general organic/aqueous waste[6].

Operational Handling & Experimental Workflow

The following protocol outlines the safe handling of the reagent during a standard amide coupling or cross-coupling reaction, integrating waste segregation directly into the workflow.

Step 1: Reagent Preparation & Dispensing

  • Operate within a certified chemical fume hood. While the HCl salt is generally stable and non-volatile, it is a fine powder and a potential respiratory irritant[2].

  • Weigh the reagent using anti-static weigh boats to prevent aerosolization.

  • Self-Validation Check: Ensure the reagent bottle is purged with dry nitrogen or argon before sealing; the salt is hygroscopic and moisture will degrade the pinacol ester over time.

Step 2: Reaction Execution & Quenching

  • Execute the reaction (e.g., coupling with a carboxylic acid using HATU/DIPEA in DMF)[3].

  • Quench the reaction mixture by adding it dropwise to a half-saturated aqueous NaHCO3​ solution at 0 °C[3].

  • Causality: The NaHCO3​ neutralizes the HCl salt, driving the target free-amine product into the organic phase during extraction, while trapping the chloride ions and unreacted boron species in the aqueous phase.

Step 3: Phase Separation

  • Extract the aqueous mixture with an organic solvent (e.g., Ethyl Acetate or Dichloromethane)[3].

  • Separate the layers carefully. Do not discard either layer yet.

Step-by-Step Disposal Procedures

Proper disposal relies on strict phase segregation. Mixing these streams can trigger dangerous exothermic reactions or violate environmental regulations regarding heavy metal/metalloid disposal[6].

Protocol A: Aqueous Waste (Boron & Chloride Rich)
  • Collect all aqueous layers from the extraction and subsequent brine washes.

  • Verify pH: Use universal indicator paper to confirm the pH is between 7 and 9. Highly acidic boron waste can react with other waste streams.

  • Segregate: Pour into a specifically designated polyethylene container labeled "Inorganic Aqueous Waste - Contains Boron and Chlorides" [6].

  • Treatment Route: This container must be routed to a specialized waste contractor for high-temperature incineration or treated via boron-specific weakly basic anion exchange resins (e.g., Amberlite IRA743) if bulk water deboronation is required on-site[7].

Protocol B: Organic Waste (Solvents & Pinacol)
  • Collect the organic distillates from rotary evaporation and any organic washes.

  • Classify: If Dichloromethane (DCM) was used, or if the organic layer was not thoroughly washed of chloride ions, this must be placed in a "Halogenated Organic Waste" receptacle[6]. If a non-halogenated solvent (like EtOAc) was used and thoroughly washed, it may go into the "Non-Halogenated" bin.

  • Treatment Route: Destined for standard organic solvent incineration.

Protocol C: Solid Waste (Contaminated Consumables)
  • Collect empty reagent bottles, contaminated spatulas, weigh boats, and silica gel from column chromatography[5].

  • Segregate: Place in a solid waste drum labeled "Halogenated Solid Chemical Waste."

  • Treatment Route: Incineration. Do not place in standard biohazard or broken glass bins.

Disposal Workflow Visualization

The following logic diagram maps the phase-directed disposal routing for this specific compound, ensuring no cross-contamination occurs between the boron-rich and organic waste streams.

G Start Reaction Quench (Aminomethylboronic ester + NaHCO3) Extraction Liquid-Liquid Extraction (e.g., EtOAc / H2O) Start->Extraction OrgPhase Organic Phase (Product, Pinacol, Solvents) Extraction->OrgPhase Top Layer AqPhase Aqueous Phase (Boron salts, Chlorides) Extraction->AqPhase Bottom Layer Evap Rotary Evaporation OrgPhase->Evap AqWaste Boron-Segregated Aqueous Waste Receptacle AqPhase->AqWaste OrgWaste Halogenated / Non-Halogenated Organic Waste Receptacle Evap->OrgWaste Distillate Treat Specialized Incineration / Ion-Exchange Treatment OrgWaste->Treat AqWaste->Treat

Fig 1. Phase-directed disposal workflow for boronic ester reaction waste.

References

  • AMINOMETHYLBORONIC ACID PINACOL ESTER HYDROCHLORIDE | 298689-75-5. Indofine Chemical Company. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_2tRLDb4WzGfSmpB340fhHGFAt61SjWWwJHKgsjkpPJ-hshz1hStaKlKSu1PYE7R5M3xqhGKY-xYuaxnk-TdOJw7FvbKMvLFKXJODZ5Qqi1dzPsFY_2xJIqBPZWiSbSakQcuQvpMsiS4ZHhtb0ViR]
  • (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methanamine - NextSDS. NextSDS. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUVWAqRahEgdOHDTT6VCPPErtHcroPL7ljsaol91i4SJeDlXHdKolYG50zp9FiwJ90jyTundWXr2D1sf2AaxWQDEc8JrC-0_Ywq9ZWsP7MBcAN83kKzN1OFI2uN4jcocwei0CKoVZ5bS5KjjDUAGNNlWqclYFL-XlIoPA6KwJ3eaP7YQEMuF4FdqNxgYbQZLgsF2AVAFq1XwIntdNB]
  • WO2014139008A1 - Small molecule modulators of pcsk9 and methods of use thereof. Google Patents. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG44FQ97Qvq7AmZmmcSs4nOZ1eCmYJYr9z_ddnea1SPQWtc2Ukwbt3ZoNL0aTFndh6sddEOGdo8k1zIUE050B6RJE0QdEC99nNJk3k029B48kY6OLlDZD80GjqOv_-ZQ9C5QNLX23UQS0n-EWYKTQ==]
  • Matteson Homologation of Pinacol Boronic Ester: An Efficient Method Using the Boronate Complexes. Royal Society of Chemistry. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNeCKr6mC3Kck7--hBpdphlZpl4AlcokMfMeUnmFfPHvY25ERvHOS0swDmVhTSKl8TkSyBu5IzKJFxDTKKndvRr0dSlkEKeF6efw8EakjcdifNxIcKfjvicc3uLYyCzfcTJdnHo3EoATY1Q8yENcjGvMMUHtbeSxrPjnpNuQwFp7G12Ch6Ug-uSBm6NnB6ClG7xycR-yTnJ3dVoXu2AWzMXxjALA==]
  • Laboratory Liquid Waste Disposal Flow Chart. Tokyo University of Science. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHF0qwMb5mghqwt-VV_qbYVubZBv097XN6UMHFvIbEuzVTDvuv6qoApvF0xOGTLWaN8F_kvfQBj2VX1WG_8N1nC5y3jjjU5p7YBg61bw1N_XrtYq-YDsC3uBQWXlB7UxNahC2SheUzSJ6CGrDw-ioZ2CYgLRI8dcElo4cKh_2KDfg3D0EYLC0p8EFC3tZBFylwI7Cd6BQU03RiSCe54VwzMGKs-e3rbCm6ZQkY=]
  • Boron Removal from Aqueous Solutions by Adsorption on Waste Sepiolite and Activated Waste Sepiolite Using Full Factorial Design. ResearchGate. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwDDQ-Hh_J3Fq8TMlhF-CATtAponShZqKYw9JK95XOXrUj62MgaNqP9SzjrwH-RYLILwwfTyNfT_JaDtobQ0TQgrTcL_N_zFO5pIwuCXZJV7V0sD0D04OqUo0BnOzsZ6j_QVyZVn6o9NG0O2TcUFZqS8fR1NnLxoopBn53s1NuKWtdWKZy8JR9xmbxNoCqBK6cZ_1JR17CWFvq2xtfKjXsfuIa0HNVHUDiCI_DQKZn2zxvGAbgzckzWrrCD3dafkuQnHTbREw0ghdS1hKrg4wqLKMoj-hxCbZXwH-Y2_EN0GlSVGVQaA1oWMFFqWik]
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aminomethylboronic acid pinacol ester hydrochloride
Reactant of Route 2
Aminomethylboronic acid pinacol ester hydrochloride
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